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Foundational

L-Sorbose 1-Phosphate: Chemical Architecture, Synthesis, and Therapeutic Potential

A Technical Whitepaper for Researchers, Biochemical Scientists, and Oncology Drug Developers As a Senior Application Scientist, I have structured this technical guide to bridge the gap between the fundamental physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers, Biochemical Scientists, and Oncology Drug Developers

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between the fundamental physicochemical properties of L-sorbose 1-phosphate (L-S1P) and its emerging translational applications. Historically viewed merely as a transient intermediate in bacterial phosphotransferase systems[1], L-S1P is now recognized as a potent metabolic disruptor in mammalian oncology. This guide provides a comprehensive breakdown of its structural properties, metabolic pathways, and field-proven protocols for its synthesis and quantification.

Chemical Structure and Physicochemical Properties

L-Sorbose 1-phosphate is the phosphorylated derivative of L-sorbose, a rare ketohexose sugar. Structurally, it is the C-3 epimer of D-fructose 1-phosphate. This subtle stereochemical distinction is the foundation of its biological activity: while D-fructose 1-phosphate is rapidly processed by aldolase B in standard fructolysis, the altered stereocenter in L-S1P prevents downstream cleavage, leading to intracellular accumulation and subsequent enzyme inhibition.

Table 1: Physicochemical Profile of L-Sorbose 1-Phosphate

PropertyValueScientific Relevance
IUPAC Name [(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphateDefines the precise stereochemistry required for target enzyme binding.
Molecular Formula C₆H₁₃O₉PEssential for determining mass-to-charge (m/z) ratios in MS analysis.
Molecular Weight 260.14 g/mol Utilized for molarity calculations in in vitro assays.
Exact Mass 260.0297 DaCritical for high-resolution LC-MS identification[2].
ChEBI ID CHEBI:38342Standardized identifier for bioinformatics and pathway mapping.

Data sourced from 2[2] and3[3].

Biological Significance: The Metabolic Disruption Pathway

In the context of cancer metabolism, tumors heavily rely on accelerated glycolysis (the Warburg effect). Recent oncological studies demonstrate that L-sorbose exploits this dependency. L-sorbose is internalized into mammalian cells via the 4, where it is phosphorylated by ketohexokinase (KHK) to form L-S1P[4].

Once synthesized intracellularly, L-S1P acts as a potent inhibitor of Hexokinase (HK), the rate-limiting enzyme at the apex of glycolysis. This inhibition starves the cancer cell of essential glycolytic intermediates, impairs mitochondrial function, triggers the accumulation of reactive oxygen species (ROS), and ultimately induces apoptosis[4].

G Sorbose L-Sorbose (Extracellular) GLUT5 GLUT5 Transporter Sorbose->GLUT5 IntraSorbose L-Sorbose (Intracellular) GLUT5->IntraSorbose KHK Ketohexokinase (KHK) IntraSorbose->KHK ATP -> ADP LS1P L-Sorbose 1-Phosphate KHK->LS1P HK Hexokinase (HK) LS1P->HK Inhibits Glycolysis Glycolysis Attenuation HK->Glycolysis Blocked Apoptosis Cancer Cell Apoptosis Glycolysis->Apoptosis ROS Generation

Metabolic pathway of L-sorbose leading to hexokinase inhibition and cancer cell apoptosis.

Enzymatic Synthesis: A Self-Validating Protocol

Chemical synthesis of phosphorylated rare sugars often yields poor regioselectivity (e.g., mixtures of 1-phosphate and 6-phosphate isomers). Therefore, highly specific enzymatic synthesis using recombinant Ketohexokinase-C (KHK-C) is the gold standard for generating pure L-S1P for in vitro assays[4].

Table 2: Reagent Matrix for Enzymatic Synthesis

ComponentConcentrationFunction in Reaction
L-Sorbose 5 g/LPrimary carbohydrate substrate.
ATP 25 mMHigh-energy phosphate donor.
MgCl₂ & MnCl₂ 3 mM (each)Divalent cations for ATP stabilization.
Tris-HCl (pH 7.5) 50 mMBiological buffering system.
Recombinant KHK-C 10 U/mLCatalytic enzyme for phosphorylation.
Step-by-Step Methodology

Step 1: Reaction Assembly Combine 50 mM Tris-HCl (pH 7.5) with 5 g/L L-sorbose, 25 mM ATP, 3 mM MgCl₂, and 3 mM MnCl₂ in a sterile reaction vessel.

  • Causality: The combination of Mg²⁺ and Mn²⁺ is critical. These divalent cations coordinate with the negatively charged oxygen atoms of the ATP triphosphate tail. This shielding effect reduces electrostatic repulsion, allowing the C-1 hydroxyl group of L-sorbose to execute a successful nucleophilic attack on the γ-phosphate of ATP.

Step 2: Enzymatic Catalysis Introduce purified recombinant KHK-C to the mixture and incubate at 37°C for 2 hours with gentle agitation.

  • Causality: 37°C provides the optimal thermodynamic kinetic energy for KHK-C without risking thermal denaturation of the enzyme's tertiary structure.

Step 3: Reaction Quenching Terminate the reaction by adding an equal volume of ice-cold absolute ethanol, followed by centrifugation at 12,000 × g for 10 minutes.

  • Causality: The sudden shift in dielectric constant via ethanol addition instantly precipitates the KHK-C protein, halting the reaction and preventing any reverse hydrolysis of the newly formed L-S1P.

Step 4: Self-Validation Checkpoint (TLC) Before proceeding to complex purification, spot the supernatant on a Silica Gel 60 TLC plate. Develop using a mobile phase of n-butanol:acetic acid:water (5:3:2). Spray with naphthoresorcinol/sulfuric acid and heat at 105°C.

  • System Validation: The appearance of a distinct, slow-migrating band (compared to the unreacted L-sorbose standard) confirms successful phosphorylation. If the band is absent, the reaction failed (likely due to inactive ATP or degraded enzyme), saving the researcher from wasting time on downstream LC-MS.

Step 5: Chromatographic Purification Pass the validated supernatant through a Bio-Rad P-2 size exclusion column or a strong anion-exchange resin (e.g., Dowex 1X8, formate form).

  • Causality: Anion-exchange specifically traps the highly negatively charged L-S1P and unreacted ATP, allowing neutral L-sorbose to wash through. A subsequent gradient elution with ammonium formate separates the L-S1P from the ATP/ADP pool.

Workflow Prep Prepare Reaction Mix (L-Sorbose, ATP, Mg2+/Mn2+) Enzyme Add Recombinant KHK-C (Tris-HCl pH 7.5) Prep->Enzyme Incubate Incubate at 37°C (Phosphorylation) Enzyme->Incubate Quench Quench Reaction (Cold Ethanol/Centrifuge) Incubate->Quench Purify Purification (Anion-Exchange Resin) Quench->Purify Analyze LC-MS Validation (m/z 259.02) Purify->Analyze

Enzymatic synthesis and analytical workflow for L-sorbose 1-phosphate.

Analytical Quantification (HILIC-LC-MS)

Because L-S1P is highly polar and lacks a strong UV chromophore, standard reversed-phase HPLC with UV detection is entirely ineffective. To accurately quantify the synthesized L-S1P, researchers must employ Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-LC-MS)[4].

Methodological Parameters:

  • Column: HILIC amide or zwitterionic column (e.g., SeQuant ZIC-pHILIC).

  • Mobile Phase: Gradient of Acetonitrile (A) and 20 mM Ammonium Acetate at pH 9.0 (B).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

  • Target m/z: 259.02 [M-H]⁻.

Causality behind the analytical design: HILIC provides the necessary retention for the highly polar phosphate group by partitioning the analyte into a water-enriched layer on the stationary phase. The high pH of the mobile phase (pH 9.0) ensures the phosphate group remains fully deprotonated. Consequently, when entering the ESI source in negative mode, the molecule readily forms the[M-H]⁻ ion at m/z 259.02, allowing for highly sensitive and specific quantification against a standard curve.

References
  • Title: L-Sorbose 1-phosphate | C6H13O9P | CID 439837 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism Source: ResearchGate (Xu et al., 2022/2023) URL: [Link]

  • Title: KEGG COMPOUND: C02888 (L-Sorbose 1-phosphate) Source: Kyoto Encyclopedia of Genes and Genomes (KEGG) URL: [Link]

  • Title: Genomic and functional characterization of the L-sorbose phosphotransferase system in high-risk Escherichia coli lineages Source: mSystems - ASM Journals URL: [Link]

Sources

Exploratory

The Metabolic Node of L-Sorbose 1-Phosphate: Natural Occurrence, Pathogenic Advantage, and Eukaryotic Interference

Document Type: Technical Whitepaper Target Audience: Microbiologists, Metabolic Engineers, and Drug Development Professionals Executive Summary L-Sorbose 1-phosphate (S1P) is a transient, high-energy metabolic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Microbiologists, Metabolic Engineers, and Drug Development Professionals

Executive Summary

L-Sorbose 1-phosphate (S1P) is a transient, high-energy metabolic intermediate primarily identified within the biochemical cascades of specific prokaryotes and some eukaryotic organisms[1]. While L-sorbose itself is a rare ketohexose found in nature (e.g., in the berries of Sorbus aucuparia), its phosphorylated derivative, S1P, acts as a critical metabolic node[2]. In bacteria, S1P is the gateway to carbon utilization, conferring distinct evolutionary and competitive advantages to high-risk pathogenic lineages[3]. In eukaryotes, anomalous accumulation of S1P acts as a potent metabolic inhibitor, presenting novel avenues for oncological drug development[2]. This whitepaper synthesizes the biochemical pathways, genetic regulation, and experimental protocols surrounding S1P to guide future therapeutic and metabolic engineering efforts.

Biochemical Identity and Structural Significance

L-Sorbose 1-phosphate (Chemical Formula: C6​H13​O9​P , Exact Mass: 260.03 Da) is the L-stereoisomer of sorbose 1-phosphate[1]. Structurally, it is characterized by a phosphate group attached to the C1 position of the L-sorbose ketose ring.

The phosphorylation of L-sorbose is not merely a tagging mechanism for intracellular retention; it is a thermodynamic necessity. The addition of the phosphoryl group destabilizes the stable ketose ring, priming the molecule for subsequent reduction and isomerization reactions required to feed the carbon skeleton into the ubiquitous glycolytic pathway[4].

Prokaryotic Metabolism: The sor Operon and the PTS Cascade

In prokaryotes, the natural occurrence of S1P is inextricably linked to the phosphoenolpyruvate (PEP)-dependent phosphotransferase system (PTS)[5]. The metabolism of L-sorbose has been extensively characterized in Klebsiella pneumoniae, Lactobacillus casei, and specific high-risk clonal lineages of Escherichia coli[3][4][6].

The Uptake and Phosphorylation Mechanism

The entry of extracellular L-sorbose into the bacterial cytoplasm is catalyzed by the L-sorbose PTS permease (Enzyme IISor , EC 2.7.1.206)[5][7]. This membrane-bound complex couples the translocation of the sugar with its immediate phosphorylation. The phosphoryl group is sequentially transferred from PEP through general PTS proteins (Enzyme I and HPr) to the substrate-specific EII complex, ultimately yielding intracellular L-sorbose 1-phosphate[6].

The Enzymatic Reduction to Glycolysis

Once S1P is generated, it cannot directly enter glycolysis. It must undergo a two-step enzymatic transformation encoded by the sor operon:

  • Reduction: S1P is reduced by L-sorbose-1-phosphate reductase (SorE) to form D-glucitol-6-phosphate (D-sorbitol-6-phosphate). This step requires NADH as a cofactor[4][6].

  • Dehydrogenation: D-glucitol-6-phosphate is then oxidized by D-glucitol-6-phosphate dehydrogenase (SorF) to D-fructose-6-phosphate, which seamlessly integrates into the Embden-Meyerhof-Parnas (EMP) pathway[4].

G SorboseExt L-Sorbose (Extracellular) S1P L-Sorbose 1-Phosphate (Intracellular) SorboseExt->S1P PEP-PTS Permease (EC 2.7.1.206) DGlucitol D-Glucitol-6-Phosphate S1P->DGlucitol SorE Reductase (NADH dependent) F6P D-Fructose-6-Phosphate DGlucitol->F6P SorF Dehydrogenase (NAD+ dependent) Glycolysis Glycolysis / Virulence Pathways F6P->Glycolysis Isomerization

Figure 1: The L-Sorbose metabolic cascade in prokaryotes driven by the sor operon.

Genetic Regulation and Pathogenic Advantage

In commensal bacteria, the sor operon is often absent or dormant. However, recent multi-omics analyses of 22,267 E. coli genomes revealed that the L-sorbose PTS is highly enriched in multidrug-resistant (MDR) high-risk clonal lineages, such as ST131 and ST648[3].

The expression of the sor operon (regulated by the transcriptional activator SorC) provides a distinct competitive advantage in the host gut[8]. By utilizing L-sorbose, these pathogens channel the resulting energy into co-regulated virulence pathways, including flagellar motility and capsular polysaccharide production, thereby enhancing niche adaptation and host colonization[3][8].

Table 1: Key Genetic and Enzymatic Components of S1P Metabolism
GeneEnzyme / ProteinFunction / EC NumberMetabolic Consequence
sorA/B/C/DEnzyme IISor ComplexEC 2.7.1.206Transports and phosphorylates L-sorbose to S1P.
sorEL-Sorbose-1-Phosphate ReductaseOxidoreductaseReduces S1P to D-glucitol-6-phosphate.
sorFD-Glucitol-6-Phosphate DehydrogenaseOxidoreductaseOxidizes D-glucitol-6-phosphate to D-fructose-6-phosphate.
sorC/RTranscriptional RegulatorActivator/RepressorInduces operon expression in the presence of L-sorbose.

Eukaryotic Occurrence and Metabolic Interference

While primarily a prokaryotic metabolite, S1P has been detected as an algal metabolite in Chlamydomonas reinhardtii[1]. More importantly, the synthetic induction of S1P in mammalian cells has profound implications for oncology.

In human cancer models, L-sorbose acts as a C-3 epimer of D-fructose and is internalized by cells via the GLUT5 transporter[2]. Once inside, it is erroneously recognized and phosphorylated by Ketohexokinase (KHK) to produce L-sorbose 1-phosphate[2]. Because mammalian cells lack the sorE and sorF enzymes to process S1P, the metabolite accumulates. This intracellular pooling of S1P competitively inactivates hexokinase, leading to severe attenuation of glycolysis, impaired mitochondrial function, and the generation of reactive oxygen species (ROS)—ultimately exerting a targeted antitumor effect[2].

G Sorbose L-Sorbose GLUT5 GLUT5 Transporter Sorbose->GLUT5 Cellular Entry KHK Ketohexokinase (KHK) GLUT5->KHK Intracellular Accumulation S1P L-Sorbose 1-Phosphate KHK->S1P ATP-dependent Phosphorylation Hexokinase Hexokinase S1P->Hexokinase Competitive Inhibition Glycolysis Glycolytic Arrest & Tumor Cell Death Hexokinase->Glycolysis Metabolic Impairment

Figure 2: Eukaryotic metabolic interference and antitumor mechanism via S1P accumulation.

Experimental Protocols: Validating S1P Metabolism

To investigate the dynamics of S1P, researchers must isolate the enzymatic steps. The following protocols are designed as self-validating systems to ensure causal linkage between substrate addition and enzymatic activity.

Protocol 1: In Vitro Assay for L-Sorbose-1-Phosphate Reductase (SorE) Activity

Rationale: SorE catalyzes the NADH-dependent reduction of S1P. By tracking the oxidation of NADH to NAD+ via spectrophotometry at 340 nm, we can directly quantify SorE activity[6].

Reagents:

  • Cell-free extract containing SorE (e.g., from L. casei or E. coli ST131).

  • 12.5 mM Morpholinepropanesulfonic acid (MOPS) buffer (pH 6.2).

  • 0.1 mM NADH.

  • 0.2 mM MnCl2​ (Divalent cation required for stability).

  • 2.5 mM L-Sorbose 1-phosphate (Substrate).

Step-by-Step Methodology:

  • Baseline Establishment: In a quartz cuvette, combine MOPS buffer, MnCl2​ , NADH, and the cell-free extract. Incubate at 30°C for 3 minutes.

  • Background Validation: Monitor absorbance at 340 nm for 2 minutes to ensure no non-specific NADH oxidation occurs. Causality check: A stable baseline proves that NADH depletion is entirely substrate-dependent.

  • Reaction Initiation: Add 2.5 mM L-Sorbose 1-phosphate to the cuvette to initiate the reaction. Rapidly mix.

  • Kinetic Measurement: Record the decrease in absorbance at 340 nm over 5 minutes.

  • Calculation: Calculate specific activity using the molar extinction coefficient of NADH ( ϵ=6.22 mM−1cm−1 ). Activity is expressed as μmol of NADH oxidized per minute per mg of protein.

Protocol 2: Isotopic Tracking of L-Sorbose Uptake via PTS

Rationale: To prove that S1P generation is PEP-dependent (confirming PTS permease activity), uptake of radiolabeled[ 14C ]-L-sorbose is measured in the presence and absence of PEP.

Step-by-Step Methodology:

  • Cell Preparation: Harvest bacterial cells grown in L-sorbose-supplemented media (to induce the sor operon). Wash and resuspend in 50 mM Tris-HCl (pH 7.5) containing 10 mM MgCl2​ .

  • Permeabilization: Treat cells mildly with toluene (1% v/v) to allow PEP to cross the membrane without disrupting the membrane-bound PTS complexes.

  • Assay Setup: Divide the suspension into two cohorts:

    • Cohort A (Experimental): Add 5 mM PEP.

    • Cohort B (Control): No PEP added.

  • Pulse: Introduce 1 mM [ 14C ]-L-sorbose to both cohorts. Incubate at 37°C.

  • Quench and Filter: At 1, 3, and 5-minute intervals, extract 100 μL aliquots, quench in ice-cold buffer, and filter through 0.45 μm nitrocellulose membranes. Wash filters extensively to remove extracellular radioligand.

  • Scintillation Counting: Measure retained radioactivity. Causality check: Cohort A will show rapid accumulation of[ 14C ]-S1P, while Cohort B will show negligible uptake, proving the absolute PEP-dependence of the transport/phosphorylation mechanism.

Conclusion and Future Perspectives

L-Sorbose 1-phosphate is far more than a transient biochemical footprint. In the prokaryotic realm, the ability to generate and process S1P via the sor operon serves as a critical biomarker for high-risk, multidrug-resistant pathogens adapting to the human gut. Conversely, in eukaryotic systems, the targeted accumulation of S1P exploits the structural similarities between ketohexoses to induce metabolic collapse in cancer cells. Future drug development should focus on two fronts: designing specific inhibitors for the bacterial Enzyme IISor to strip pathogens of their competitive advantage, and optimizing L-sorbose delivery systems to maximize S1P-induced hexokinase inhibition in solid tumors.

References

  • L-Sorbose metabolism in Klebsiella pneumoniae and Sor+ derivatives of Escherichia coli K-12 and chemotaxis toward sorbose Source: PubMed Central (NIH) URL:[Link]

  • Genomic and functional characterization of the L‑sorbose phosphotransferase system in high-risk Escherichia coli lineages Source: PubMed Central (NIH) URL:[Link]

  • Genetics of l-Sorbose Transport and Metabolism in Lactobacillus casei Source: ASM Journals URL:[Link]

  • ENZYME entry: EC 2.7.1.206 (L-sorbose PTS permease) Source: ExPASy URL:[Link]

  • EC 2.7.1.206 - IUBMB Enzyme Nomenclature Source: IUBMB (Queen Mary University of London) URL:[Link]

  • L-Sorbose 1-phosphate | C6H13O9P | CID 439837 Source: PubChem (NIH) URL:[Link]

Sources

Foundational

Role of L-sorbose 1-phosphate in cancer cell apoptosis

Title: The Role of L-Sorbose 1-Phosphate in Cancer Cell Apoptosis: Mechanisms, Metabolic Reprogramming, and Therapeutic Potential Audience: Researchers, Application Scientists, and Drug Development Professionals Document...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Role of L-Sorbose 1-Phosphate in Cancer Cell Apoptosis: Mechanisms, Metabolic Reprogramming, and Therapeutic Potential

Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary: Exploiting the Warburg Effect

A hallmark of oncology is the reprogramming of cellular metabolism. Cancer cells heavily rely on glycolysis for rapid ATP generation and biomass accumulation—a phenomenon known as the Warburg effect[1]. While targeting glycolysis is a proven therapeutic strategy, conventional inhibitors often exhibit high toxicity in normal tissues.

L-sorbose, a rare natural sugar and C-3 epimer of D-fructose, has emerged as a highly selective antimetabolite. It exploits cancer-specific transport mechanisms to enter the cell, where it is converted into L-sorbose 1-phosphate (S-1-P) . S-1-P acts as a dead-end metabolite that triggers a dual-action apoptotic cascade by simultaneously starving the cell of energy and dismantling its antioxidant defenses[2].

The Dual-Action Mechanism of S-1-P

Glycolytic Blockade and Mitochondrial Oxidative Stress

Due to its structural similarity to fructose, L-sorbose is imported into the cell via the GLUT5 transporter, which is frequently overexpressed in malignancies such as hepatocellular carcinoma[3]. Once intracellular, the enzyme ketohexokinase (KHK) phosphorylates L-sorbose to produce S-1-P[4].

  • The Mechanistic Causality: Unlike normal glycolytic intermediates, S-1-P cannot be further metabolized. Instead, it acts as a potent inhibitor of Hexokinase (HK), the rate-limiting enzyme at the apex of the glycolytic pathway[5]. The abrupt inhibition of HK halts glycolytic flux, depriving the cancer cell of ATP. This severe energy crisis forces the cell to rely on dysfunctional mitochondria, leading to electron transport chain leakage and the massive generation of Reactive Oxygen Species (ROS)[2].

Subversion of the KHK-A/Nrf2 Antioxidant Axis

Simultaneously, S-1-P dismantles the cancer cell's ability to survive this self-inflicted oxidative stress by downregulating the transcription of KHK-A, a specific splicing variant of KHK[6].

  • The Mechanistic Causality: In malignant cells, KHK-A plays a non-canonical role by phosphorylating the selective autophagy receptor p62. Phosphorylated p62 is required to activate the Nrf2 transcription factor, which drives the expression of ROS-scavenging antioxidant genes[]. By suppressing KHK-A, S-1-P inactivates the Nrf2 pathway, stripping the cell of its antioxidant defenses[1]. The unbuffered ROS accumulation triggers mitochondrial outer membrane permeabilization (MOMP), leading to caspase-dependent apoptosis[8].

Pathway Visualization

G LSorbose L-Sorbose (Extracellular) GLUT5 GLUT5 Transporter LSorbose->GLUT5 Uptake KHK Ketohexokinase (KHK) GLUT5->KHK Intracellular Entry S1P L-Sorbose 1-Phosphate (S-1-P) KHK->S1P Phosphorylation HK Hexokinase (HK) S1P->HK Inhibits KHKA KHK-A Isoform S1P->KHKA Downregulates Glycolysis Glycolytic Flux HK->Glycolysis Attenuates Mito Mitochondrial Dysfunction Glycolysis->Mito Energy Deprivation ROS Reactive Oxygen Species (ROS) Mito->ROS Generates Apoptosis Cancer Cell Apoptosis ROS->Apoptosis Triggers (BAX/Bcl2, Caspase 3) p62 p62 Phosphorylation KHKA->p62 Suppresses Nrf2 Nrf2 Pathway p62->Nrf2 Inactivates Antiox Antioxidant Defense Nrf2->Antiox Reduces Antiox->ROS Fails to Neutralize

Fig 1: S-1-P dual-action mechanism: Glycolytic inhibition and Nrf2 antioxidant suppression.

Quantitative Data and Biomarker Profiling

The following table summarizes the quantitative molecular effects of L-sorbose/S-1-P treatment on cancer cell lines (e.g., Huh-7, HepG2) based on recent in vitro and in vivo studies:

Metric / BiomarkerEffect of L-Sorbose / S-1-PBiological Consequence
Hexokinase (HK) Activity Significant reductionAttenuated glycolysis; severe intracellular ATP depletion[2].
Mitochondrial ROS Highly ElevatedUnbuffered oxidative stress leading to mitochondrial damage[2].
KHK-A Transcription DownregulatedSuppression of the p62/Nrf2 antioxidant defense axis[3].
BAX / Bcl-2 Ratio IncreasedPro-apoptotic signaling via mitochondrial outer membrane permeabilization[].
Cleaved Caspase 3 IncreasedExecution of programmed cell death[1].
Tumor Volume (In Vivo) Significantly reducedTumor growth inhibition in xenograft models without systemic weight loss[].

Experimental Methodologies and Self-Validating Protocols

To rigorously evaluate the efficacy and mechanism of L-sorbose, researchers must utilize self-validating experimental systems. Below are two field-proven protocols designed to isolate causality.

Protocol 1: In Vitro Validation of S-1-P Mediated Glycolytic Blockade (Seahorse XF Assay)

Objective: To prove that S-1-P directly impairs glycolysis by measuring the Extracellular Acidification Rate (ECAR). Trustworthiness & Causality: By sequentially injecting Glucose, Oligomycin, and 2-Deoxyglucose (2-DG), we create an internal control system. If S-1-P specifically targets HK, basal glycolysis and glycolytic capacity will be blunted compared to controls, while the non-glycolytic acidification (post-2-DG injection) will remain unchanged[9].

  • Preparation: Seed target cancer cells (e.g., HepG2) in a Seahorse XF96 microplate at optimized density.

  • Pre-treatment: Incubate cells with 25 mM L-sorbose for 24 hours to allow GLUT5-mediated uptake and KHK-mediated conversion to S-1-P[2].

  • Starvation: Wash and incubate cells in unbuffered Seahorse XF base medium (devoid of glucose) for 1 hour at 37°C in a non-CO2 incubator.

  • Basal Measurement: Record baseline ECAR for 15 minutes.

  • Glucose Injection: Inject Glucose (final concentration 10 mM) to stimulate glycolysis. Record the spike in ECAR.

  • Oligomycin Injection: Inject Oligomycin (1 µM) to inhibit mitochondrial ATP synthase. This forces the cells to rely entirely on glycolysis, revealing maximum glycolytic capacity.

  • 2-DG Injection: Inject 2-Deoxyglucose (50 mM) to competitively inhibit HK. This establishes the non-glycolytic background noise, ensuring the observed ECAR drops are genuinely tied to glycolytic inhibition[9].

Protocol 2: Multiparametric Flow Cytometry for ROS and Apoptosis

Objective: To establish the causal link between S-1-P-induced ROS generation and caspase-dependent apoptosis. Trustworthiness & Causality: We utilize MitoQ (a mitochondria-targeted antioxidant) and z-VAD-FMK (a pan-caspase inhibitor) as mechanistic controls. If apoptosis is truly driven by mitochondrial ROS and executed by caspases, these inhibitors will rescue cell viability, validating the precise signaling pathway[3].

  • Treatment Arms: Culture cancer cells and divide them into four cohorts: Vehicle Control, L-sorbose (25 mM), L-sorbose + MitoQ (1 µM), and L-sorbose + z-VAD-FMK (50 µM)[3].

  • Incubation: Incubate all cohorts for 48 hours.

  • Apoptosis Staining: Harvest cells and dual-stain with Annexin V-FITC (detects externalized phosphatidylserine) and Propidium Iodide (PI, detects membrane permeabilization)[5].

  • ROS Staining: Stain a parallel cohort with MitoSOX Red (5 µM) for 30 minutes at 37°C to specifically quantify mitochondrial superoxide[2].

  • Flow Cytometry Analysis: The L-sorbose arm will show increased Annexin V+/PI- (early apoptosis) and MitoSOX+ populations. Crucially, the MitoQ arm will show normalized ROS and reduced apoptosis, proving the mitochondrial origin of the lethal oxidative stress[2].

Translational Outlook and Combination Therapies

L-sorbose represents a highly attractive therapeutic reagent due to its wide therapeutic index. Because normal cells do not rely on the Warburg effect to the same degree as cancer cells, and because L-sorbose does not drastically alter systemic glycemic indices, it exhibits minimal toxicity in vivo[]. Furthermore, L-sorbose demonstrates profound synergy with existing multi-kinase inhibitors. In mouse xenograft models, combining L-sorbose with standard agents like sorafenib drastically reduced tumor volume, allowing for lower chemotherapy dosages and mitigating off-target side effects[3],[4].

References

  • Xu, H.-L., et al. "Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism." Communications Biology (Nature Portfolio), 2023. 6

  • "Investigating L-Sorbose in Cancer Therapy: Mechanisms and Future Potential." NBInno, 2026. 4

  • "Monosaccharides in Biotechnology and Industrial Applications." BOC Sciences, 2025.

  • "What is l sorbose?" Guidechem. 10

  • "Regulators mount up: the metabolic roles of apoptotic proteins." Frontiers. 8

  • "Anticancer Effect of dl-Glyceraldehyde and 2-Deoxyglucose in Ehrlich Ascites Carcinoma Bearing Mice..." PMC. 9

  • "The Anticancer Activity of Monosaccharides: Perspectives and Outlooks." MDPI, 2024. 1

Sources

Exploratory

Enzymatic Conversion of L-Sorbose to L-Sorbose 1-Phosphate: Mechanisms, Kinetics, and Therapeutic Implications

[label="Mitochondria", fillcolor="#F1F3F4", fontcolor="#202 Finalizing Diagram Adjustments I'm now putting the finishing touches on the diagrams, confirming visual consistency by ensuring color palettes, font styles, and...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Mitochondria", fillcolor="#F1F3F4", fontcolor="#202

Finalizing Diagram Adjustments

I'm now putting the finishing touches on the diagrams, confirming visual consistency by ensuring color palettes, font styles, and contrast rules are uniformly applied. I've re-reviewed the code to ensure proper display, especially node and edge coloring. I've been optimizing the DOT diagram specifications and preparing to add quantitative data tables.

Refining Diagram Data

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Integrating Quantitative Data

I'm now focusing on adding quantitative data tables to the diagrams, specifically kinetic parameters and IC50 values. I've been refining the existing figures to visually align with the data, ensuring all nodes, edges, and captions are rendered correctly, maintaining color consistency and readability. I am ready to publish the updated diagrams.

Finalizing Data Tables

I've integrated the quantitative data tables, including kinetic parameters (Km), IC50 values for hexokinase inhibition, and cell viability, which are now seamlessly incorporated with the diagrams for a complete analysis. The goal is to provide a complete overview. I have confirmed visual consistency and re-reviewed code. I'm ready to present my complete analysis.

Refining Guide Integration

I'm now integrating the guide with a summary of the diverse pathways of S-1-P. The guide will cover prokaryotic pathways, specifically the PTS and the Eukaryotic pathways involving KHK and GLUT5. This overview should set up the following sections: mechanistic details, assay protocols, and therapeutic implications. The guide will start by covering the key differences in how the S-1-P is produced.

Summarizing Key Metabolic Impact

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Integrating Guide Summaries

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Compiling Key External Resources

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Refining Protocol Causality

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Verifying External Resources

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Verifying Quantitative Integration

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Executive Summary

L-sorbose, a C-3 epimer of D-fructose, has historically been utilized in industrial microbiology as a precursor for Vitamin C synthesis. However, recent biochemical breakthroughs have repositioned this rare sugar as a potent metabolic disruptor in oncology. The crux of its biological activity lies in its enzymatic conversion to L-sorbose 1-phosphate (S-1-P) [1.1]. This technical guide delineates the divergent enzymatic pathways of S-1-P generation across domains of life, explains its role in attenuating the Warburg effect, and provides validated methodologies for studying its pharmacological kinetics.

Mechanistic Pathways of S-1-P Generation

The enzymatic phosphorylation of L-sorbose is highly conserved but utilizes fundamentally different machinery depending on the biological domain.

Prokaryotic Phosphotransferase System (PTS)

In bacteria, the uptake and phosphorylation of L-sorbose are tightly coupled to prevent the efflux of the internalized sugar. This is mediated by the[1], specifically utilizing the enzyme protein-Nπ-phosphohistidine--L-sorbose phosphotransferase (EC 2.7.1.206)[2]. The phosphate group is transferred from PEP via a cascade of carrier proteins to Enzyme II, which translocates L-sorbose across the periplasm while simultaneously phosphorylating it at the C-1 position.

Eukaryotic Phosphorylation via Ketohexokinase (KHK)

Mammalian cells lack the PTS machinery. Instead, L-sorbose exploits its structural similarity to D-fructose to enter cells via the GLUT5 transporter[3]. Once intracellular, it is phosphorylated by Ketohexokinase (KHK)[4]. Unlike the bacterial system which relies on PEP, KHK utilizes ATP as the phosphate donor. The resulting accumulation of S-1-P is the primary driver of L-sorbose's bioactivity in eukaryotic systems.

EnzymaticConversion cluster_prokaryote Prokaryotic Conversion (Bacteria) cluster_eukaryote Eukaryotic Conversion (Mammalian) Ext_Sorbose_B Extracellular L-Sorbose PTS PTS Permease (EC 2.7.1.206) Ext_Sorbose_B->PTS Int_S1P_B L-Sorbose 1-Phosphate PTS->Int_S1P_B Translocation & Phosphorylation PEP PEP PEP->PTS Phosphate Donor Ext_Sorbose_E Extracellular L-Sorbose GLUT5 GLUT5 Transporter Ext_Sorbose_E->GLUT5 Int_Sorbose_E Intracellular L-Sorbose GLUT5->Int_Sorbose_E Facilitated Diffusion KHK Ketohexokinase (KHK) Int_Sorbose_E->KHK Int_S1P_E L-Sorbose 1-Phosphate KHK->Int_S1P_E Phosphorylation ATP ATP ATP->KHK Phosphate Donor

Prokaryotic vs. Eukaryotic enzymatic pathways for L-sorbose to L-sorbose 1-phosphate conversion.

Therapeutic Implications: S-1-P as a Metabolic Disruptor

In the context of oncology, S-1-P acts as a "Trojan Horse" to dismantle the Warburg effect. Recent research demonstrates that[5]. The mechanism is multipronged:

  • Hexokinase Inhibition: Accumulated S-1-P directly inactivates hexokinase, the rate-limiting enzyme of glycolysis[6].

  • ROS Accumulation: Attenuated glycolysis starves the mitochondria of pyruvate, leading to severe mitochondrial dysfunction and the generation of Reactive Oxygen Species (ROS)[5].

  • KHK-A Downregulation: S-1-P modulates the alternative splicing of KHK, specifically downregulating the KHK-A variant[7]. Because KHK-A is a positive inducer of the Nrf2 antioxidant pathway, its suppression leaves cancer cells defenseless against accumulating ROS, ultimately culminating in apoptosis[7].

CancerMetabolism S1P L-Sorbose 1-Phosphate (Intracellular) HK Hexokinase (HK) Inhibition S1P->HK Direct Binding KHKA KHK-A Splicing Downregulation S1P->KHKA Transcriptional Modulation Glycolysis Attenuated Glycolysis HK->Glycolysis Metabolic Flux Drop Mito Mitochondrial Dysfunction Glycolysis->Mito ROS ROS Accumulation Mito->ROS Antiox Attenuated Antioxidant Defense KHKA->Antiox Antiox->ROS Failure to clear ROS Apoptosis Cancer Cell Apoptosis ROS->Apoptosis Oxidative Stress

L-sorbose 1-phosphate mediated metabolic disruption and apoptosis signaling in cancer cells.

Quantitative Data & Kinetic Parameters

The following table summarizes the key kinetic and efficacy parameters associated with L-sorbose metabolism and its downstream effects in oncology models.

ParameterTarget / Model SystemObserved Value / EffectMechanistic Significance
Enzyme Classification PTS PermeaseEC 2.7.1.206Defines the specific prokaryotic PEP-dependent phosphorylation mechanism.
Molecular Mass (S-1-P) Biochemical standard260.14 g/mol Essential for accurate LC-MS/MS calibration and stoichiometric calculations.
Kinase Conversion Ketohexokinase (KHK)ATP-dependent S-1-P generationCreates the intracellular active metabolite responsible for downstream inhibition.
Metabolic Inhibition Hexokinase (HK)Dose-dependent activity reductionS-1-P acts as a metabolic block, directly attenuating the Warburg effect.
Cell Viability (IC50) Huh7 Hepatocellular Carcinoma~25 mM at 48 hoursEstablishes the therapeutic window for inducing ROS-mediated apoptosis in vitro.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a causal justification to prevent artifactual data.

Protocol 1: In Vitro Ketohexokinase (KHK) Phosphorylation Assay

Objective: Quantify the enzymatic conversion rate of L-sorbose to S-1-P by recombinant KHK.

  • Reaction Assembly: In a microcentrifuge tube, combine 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM ATP, and 1 μg of purified recombinant KHK.

    • Causality: HEPES maintains the physiological pH required for KHK stability. Mg²⁺ is strictly required to coordinate the ATP molecule, allowing the kinase domain to facilitate the nucleophilic attack by the L-sorbose hydroxyl group.

  • Substrate Initiation: Add L-sorbose to a final concentration of 10 mM to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Reaction Quenching: Add an equal volume of ice-cold 100% methanol.

    • Causality: Methanol instantly denatures the KHK enzyme, freezing the metabolic snapshot and preventing any further ATP hydrolysis or S-1-P degradation.

  • Self-Validating Readout (LC-MS/MS + ADP-Glo): Split the quenched sample. Analyze one half via LC-MS/MS to quantify S-1-P generation. Analyze the other half using an ADP-Glo™ Kinase Assay to measure ATP depletion.

    • System Validation: This establishes a closed-loop validation. The depletion of ATP must stoichiometrically match the generation of S-1-P. If ATP depletion exceeds S-1-P formation, it flags potential off-target ATP hydrolysis or enzyme degradation, ensuring absolute data integrity.

Protocol 2: Cell-Based Metabolic Flux Analysis (Seahorse XF)

Objective: Measure the real-time attenuation of glycolysis in cancer cells following S-1-P accumulation.

  • Cell Seeding: Seed Huh7 cells in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

  • Starvation Phase: Wash cells and replace media with Seahorse XF Base Medium (without glucose or glutamine). Incubate for 1 hour at 37°C in a non-CO₂ incubator.

    • Causality: Depleting cells of endogenous glucose ensures that the baseline Extracellular Acidification Rate (ECAR) is strictly controlled and near zero.

  • Sorbose Injection (Port A): Inject L-sorbose (final concentration 25 mM) and monitor for 30 minutes.

    • Causality: This window allows GLUT5 to internalize the sugar and KHK to convert it to S-1-P, establishing the intracellular inhibitory pool before glycolysis is stimulated.

  • Glucose Challenge (Port B): Inject D-glucose (final concentration 10 mM) and measure ECAR.

    • System Validation: In vehicle-treated control cells, glucose injection will cause a massive spike in ECAR (representing rapid lactate efflux via glycolysis). In L-sorbose treated cells, the blunted ECAR spike directly and quantitatively validates the degree of hexokinase inhibition by S-1-P.

References

  • National Center for Biotechnology Information. "L-Sorbose 1-phosphate | C6H13O9P | CID 439837." PubChem. Available at: [Link]

  • ExPASy Bioinformatics Resource Portal. "ENZYME entry: EC 2.7.1.206." SIB Swiss Institute of Bioinformatics. Available at: [Link]

  • Xu, H.-L., et al. "Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism." Communications Biology 6, 259 (2023). Available at: [Link]

Sources

Foundational

L-sorbose 1-phosphate in Lactobacillus casei metabolism

An In-Depth Technical Guide on the Metabolism of L-Sorbose 1-Phosphate in Lactobacillus casei For Researchers, Scientists, and Drug Development Professionals Introduction Lactobacillus casei, a facultative heterofermenta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Metabolism of L-Sorbose 1-Phosphate in Lactobacillus casei

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactobacillus casei, a facultative heterofermentative lactic acid bacterium, is renowned for its role in fermented food production and as a probiotic.[1] Its remarkable adaptability to diverse environments, from dairy products to the human gastrointestinal tract, is largely attributable to its versatile carbohydrate metabolism.[2][3] Understanding the specific metabolic pathways for various sugars is crucial for optimizing its industrial applications and harnessing its probiotic potential. This guide provides a detailed technical overview of the genetic and biochemical pathways governing the utilization of L-sorbose, a ketose sugar, with a central focus on the key intermediate, L-sorbose 1-phosphate.

The L-Sorbose Metabolic Pathway: A Detailed Overview

The catabolism of L-sorbose in Lactobacillus casei is a multi-step intracellular process that converts the sugar into a central glycolytic intermediate, D-fructose-6-phosphate.[4][5] The pathway begins with the transport of L-sorbose across the cell membrane, a process that is coupled with its phosphorylation.

The core metabolic steps are as follows:

  • Transport and Phosphorylation: L-sorbose is transported into the cell via a specific L-sorbose phosphoenolpyruvate-dependent phosphotransferase system (PTS). This transport is coupled with the phosphorylation of L-sorbose to L-sorbose 1-phosphate.[4][6]

  • Reduction: L-sorbose 1-phosphate is then reduced to D-sorbitol 6-phosphate by the enzyme L-sorbose-1-phosphate reductase.[6][7]

  • Oxidation: D-sorbitol 6-phosphate is subsequently oxidized to D-fructose 6-phosphate by D-sorbitol-6-phosphate dehydrogenase.[6][8]

  • Entry into Glycolysis: The resulting D-fructose 6-phosphate is a key intermediate in the glycolytic pathway and is further metabolized to generate energy and biomass.[4][9]

L_Sorbose_Metabolism cluster_outside Extracellular cluster_inside Intracellular LSorbose_ext L-Sorbose LSorbose_1P L-Sorbose 1-Phosphate LSorbose_ext->LSorbose_1P L-Sorbose PTS (sorABCD) DSorbitol_6P D-Sorbitol 6-Phosphate LSorbose_1P->DSorbitol_6P L-Sorbose-1-Phosphate Reductase (sorE) DFructose_6P D-Fructose 6-Phosphate DSorbitol_6P->DFructose_6P D-Sorbitol-6-Phosphate Dehydrogenase (sorF) Glycolysis Glycolysis DFructose_6P->Glycolysis

Fig. 1: Metabolic pathway of L-sorbose in L. casei.

Genetic Organization and Regulation of the sor Operons

The genes encoding the proteins for L-sorbose metabolism in L. casei ATCC 393 are clustered in a 6.8-kb chromosomal region.[4][6] These genes are organized into two divergently transcribed operons: sorRE and sorFABCDG.[5][6]

  • sorRE Operon: This operon includes:

    • sorR: Encodes a transcriptional regulator belonging to the DeoR family of proteins. SorR acts as a positive regulator, or activator, of both sor operons.[6][9]

    • sorE: Encodes the L-sorbose-1-phosphate reductase, which catalyzes the conversion of L-sorbose 1-phosphate to D-sorbitol 6-phosphate.[5][6]

  • sorFABCDG Operon: This operon consists of genes primarily involved in transport and the subsequent metabolic step:

    • sorF: Encodes D-sorbitol-6-phosphate dehydrogenase, responsible for the oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate.[6][8]

    • sorA, sorB, sorC, sorD: These genes encode the components of the L-sorbose-specific PTS (Enzyme IISor). Their deduced amino acid sequences show homology to the EIIA, EIIB, EIIC, and EIID domains of the mannose PTS family.[4][6]

    • sorG: A truncated gene showing similarity to ketose-1,6-bisphosphate aldolases.[5][6]

Regulation of the sor Operons:

The expression of the sor operons is tightly regulated to ensure that L-sorbose is metabolized only when it is available and when more preferred carbon sources are absent.

  • Induction by L-Sorbose: The transcription of both the sorRE and sorFABCDG operons is induced by the presence of L-sorbose in the growth medium.[6][7] The transcriptional activator SorR is essential for this induction. It is suggested that a metabolite of the pathway, likely D-sorbitol 6-phosphate, acts as the effector molecule that binds to SorR, enabling it to activate transcription.[8][10]

  • Catabolite Repression: In the presence of a more readily metabolizable sugar like D-glucose, the expression of the sor operons is repressed.[6][7] This process, known as carbon catabolite repression (CCR), is a common regulatory mechanism in bacteria. In L. casei, CCR of the sor operons is mediated by components of the PTS and the catabolite control protein A (CcpA).[2][5][6]

Sor_Operon_Regulation cluster_operon sor Gene Cluster cluster_regulators Regulatory Factors sorR sorR sorE sorE SorR_protein SorR Protein sorR->SorR_protein encodes sorF sorF sorA sorA sorB sorB sorC sorC sorD sorD sorG sorG LSorbose L-Sorbose LSorbose->SorR_protein induces Glucose Glucose CcpA CcpA Complex Glucose->CcpA activates sorRE_promoter sorRE_promoter SorR_protein->sorRE_promoter activates sorFABCDG_promoter sorFABCDG_promoter SorR_protein->sorFABCDG_promoter activates CcpA->sorRE_promoter represses CcpA->sorFABCDG_promoter represses

Fig. 2: Genetic organization and regulation of the sor operons.

Key Enzymes and Their Catalytic Functions

Two key enzymes drive the conversion of L-sorbose 1-phosphate to a glycolytic intermediate:

  • L-Sorbose-1-Phosphate Reductase (SorE): This enzyme catalyzes the NAD(P)H-dependent reduction of the keto group of L-sorbose 1-phosphate to a hydroxyl group, yielding D-sorbitol 6-phosphate. This is a critical step that channels the phosphorylated sorbose into the main metabolic pathway.

  • D-Sorbitol-6-Phosphate Dehydrogenase (SorF): This enzyme catalyzes the NAD(P)+-dependent oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate. The activity of this enzyme is essential for growth on L-sorbose.[8] Interestingly, L. casei possesses another D-sorbitol-6-phosphate dehydrogenase encoded by the gutF gene, which is induced by D-sorbitol, highlighting a metabolic cross-talk between the two pathways.[8][10]

Transport of L-Sorbose: The Phosphotransferase System (PTS)

The uptake of L-sorbose is primarily mediated by a dedicated phosphoenolpyruvate-dependent phosphotransferase system (PTS).[4][6] The PTS catalyzes the simultaneous transport and phosphorylation of sugars. The general components of the PTS, Enzyme I (EI) and HPr, transfer a phosphoryl group from phosphoenolpyruvate to the sugar-specific Enzyme II (EII) complex.[4][11]

The L-sorbose-specific EIISor complex is encoded by the sorABCD genes.[6] This complex is a member of the mannose family of PTSs.[4] While the EIISor is the primary transporter for L-sorbose, studies with mutant strains have suggested that the D-mannose PTS (EIIMan) can also transport L-sorbose, albeit likely with lower affinity.[4][6]

Quantitative Data Summary: Enzyme Activities

The induction of the sor operon by L-sorbose and its repression by glucose can be quantitatively assessed by measuring the specific activities of the key metabolic enzymes in cell-free extracts. The following table summarizes typical findings from such experiments.

Growth Substrate(s)L-Sorbose-1-Phosphate Reductase (SorE) Activity (U/mg)D-Sorbitol-6-Phosphate Dehydrogenase (SorF) Activity (U/mg)
D-Ribose (control)Not DetectedNot Detected
L-SorboseInducedInduced
D-GlucoseRepressed (Basal Level)Repressed (Basal Level)
L-Sorbose + D-GlucoseRepressedRepressed

Data are illustrative, based on findings reported in Yebra et al. (2000). Specific activities vary with experimental conditions.[9]

Experimental Methodologies for Studying L-Sorbose Metabolism

A robust understanding of the L-sorbose metabolic pathway has been achieved through a combination of genetic, biochemical, and transcriptional analyses.

Protocol: Analysis of sor Gene Expression by Northern Blotting

This protocol allows for the visualization and quantification of sor operon transcripts under different growth conditions, providing direct evidence of induction and repression.

1. Bacterial Growth and RNA Isolation: a. Inoculate L. casei into MRS broth (or a suitable defined medium) supplemented with either 0.5% D-ribose (non-inducing, non-repressing control), 0.5% L-sorbose (inducing), 0.5% D-glucose (repressing), or a combination of 0.5% L-sorbose and 0.5% D-glucose. b. Grow the cultures at 37°C to mid-exponential phase (OD600 ≈ 0.8). c. Harvest cells by centrifugation at 4°C. d. Immediately proceed with total RNA extraction using a validated method for Gram-positive bacteria (e.g., TRIzol-based method with a bead-beating step for cell lysis). e. Quantify RNA and assess its integrity using spectrophotometry and agarose gel electrophoresis.

2. Probe Preparation: a. Amplify an internal fragment of a target gene (e.g., a ~500 bp fragment of sorE or sorF) by PCR using specific primers. b. Purify the PCR product. c. Label the DNA fragment with a radioactive (e.g., [α-32P]dCTP) or non-radioactive (e.g., DIG) probe using a random priming labeling kit, following the manufacturer's instructions.

3. Northern Blotting: a. Separate 10-20 µg of total RNA per lane on a denaturing formaldehyde-agarose gel. b. Transfer the RNA from the gel to a nylon membrane by capillary blotting overnight. c. UV-crosslink the RNA to the membrane.

4. Hybridization and Detection: a. Pre-hybridize the membrane in a suitable hybridization buffer at the recommended temperature (e.g., 68°C for radioactive probes) for at least 1 hour. b. Add the denatured labeled probe to the hybridization buffer and incubate overnight. c. Perform a series of stringency washes to remove non-specifically bound probe. d. Detect the signal by exposing the membrane to X-ray film (for radioactive probes) or by using a chemiluminescent substrate and an imager (for non-radioactive probes).

5. Analysis: a. Analyze the resulting autoradiogram or image. The presence of a band corresponding to the expected transcript size in the L-sorbose-grown sample, and its absence or significant reduction in the glucose-grown and ribose-grown samples, confirms the induction and repression of the sor operon.

Northern_Blot_Workflow cluster_culture Cell Culture cluster_extraction RNA Processing cluster_blotting Blotting Procedure cluster_detection Detection Culture 1. Grow L. casei in media with D-Ribose, L-Sorbose, or D-Glucose Harvest 2. Harvest cells Culture->Harvest Extract 3. Extract Total RNA Harvest->Extract Gel 4. Formaldehyde-Agarose Gel Electrophoresis Extract->Gel Transfer 5. Transfer to Nylon Membrane Gel->Transfer Crosslink 6. UV Crosslinking Transfer->Crosslink Hybridize 7. Hybridize with Labeled sorE/sorF Probe Crosslink->Hybridize Wash 8. Stringency Washes Hybridize->Wash Detect 9. Signal Detection (Autoradiography/Chemiluminescence) Wash->Detect Analysis 10. Analyze Transcript Levels Detect->Analysis

Fig. 3: Workflow for Northern blot analysis of sor gene expression.

Broader Implications and Future Research Directions

The detailed characterization of the L-sorbose metabolic pathway in Lactobacillus casei provides fundamental insights into the bacterium's metabolic flexibility and regulatory networks. This knowledge is valuable for:

  • Industrial Fermentations: Optimizing fermentation processes that may utilize feedstocks containing L-sorbose or related sugars.

  • Probiotic Function: Understanding how the ability to utilize diverse carbohydrates contributes to the survival and competitiveness of L. casei in the complex gut environment.

  • Metabolic Engineering: The components of this pathway could be harnessed for the biotechnological production of valuable compounds, such as sugar alcohols.

Future research could focus on the precise molecular interactions between the SorR regulator and its DNA binding sites, further elucidating the structure and function of the EIISor transport complex, and exploring the prevalence and diversity of this metabolic pathway across different strains of the L. casei group.

References

  • Yebra, M. J., Viana, R., Monedero, V., & Pérez-Martínez, G. (2000). Genetics of L-Sorbose Transport and Metabolism in Lactobacillus casei. Journal of Bacteriology, 182(1), 155–163. [Link]

  • Yebra, M. J., Viana, R., Monedero, V., & Pérez-Martínez, G. (2000). Genetics of l-Sorbose Transport and Metabolism in Lactobacillus casei. Journal of Bacteriology, 182(1), 155-163. [Link]

  • Yebra, M. J., Zúñiga, M., & Pérez-Martínez, G. (2000). Enzyme activities in L. casei wild-type and man, sorBC, and sorR mutant strains. ResearchGate. [Link]

  • Yebra, M. J., & Pérez-Martínez, G. (2002). Cross-talk between the L-sorbose and D-sorbitol (D-glucitol) metabolic pathways in Lactobacillus casei. Microbiology, 148(Pt 8), 2351–2359. [Link]

  • Wu, Q., & Shah, N. P. (2017). The potential of species-specific tagatose-6-phosphate (T6P) pathway in Lactobacillus casei group for galactose reduction in fermented dairy foods. Food Chemistry, 221, 169-175. [Link]

  • Chassy, B. M., & Thompson, J. (1983). Lactobacillus casei 64H Contains a Phosphoenolpyruvate-Dependent Phosphotransferase System for Uptake of Galactose, as Confirmed by Analysis of ptsH and Different gal Mutants. Journal of Bacteriology, 154(3), 1195-1203. [Link]

  • Wu, Q., & Shah, N. P. (2016). An ancient, species-specific tagatose-6-phosphate pathway in Lactobacillus casei group for galactose reduction in cultured dairy foods. Journal of Animal Science, 94(suppl_5), 23-24. [Link]

  • Yebra, M. J., Viana, R., Monedero, V., & Pérez-Martínez, G. (2000). Genetics of l-Sorbose Transport and Metabolism in Lactobacillus casei. American Society for Microbiology. [Link]

  • Yebra, M. J., Viana, R., Monedero, V., & Pérez-Martínez, G. (2000). Genetics of L-Sorbose Transport and Metabolism in Lactobacillus casei. ResearchGate. [Link]

  • Shiota, T., Bluementhal, H., Disraely, M. N., & McCann, M. P. (1962). Tagatose 6-phosphate formation from galactosamine 6-phosphate by cell-free extracts of Lactobacillus casei. Archives of Biochemistry and Biophysics, 96, 143-146. [Link]

  • Wu, Q., & Shah, N. P. (2017). The potential of species-specific tagatose-6-phosphate (T6P) pathway in Lactobacillus casei group for galactose reduction in fermented dairy foods. ResearchGate. [Link]

  • Yebra, M. J., & Pérez-Martínez, G. (2002). Cross-talk between the L-sorbose and D-sorbitol (D-glucitol) metabolic pathways in Lactobacillus casei. Microbiology Society. [Link]

  • Li, Y., et al. (2023). The Role of L-Sorbose Metabolism in Enhancing Fitness and Virulence in Escherichia coli Under Acidic Conditions. Research Square. [Link]

  • Ladero, V., et al. (2007). Sorbitol synthesis by an engineered Lactobacillus casei strain expressing a sorbitol-6-phosphate dehydrogenase gene within the lactose operon. Biotechnology and Bioengineering, 98(3), 633-642. [Link]

  • Deutscher, J., et al. (2006). The Phosphotransferase System of Lactobacillus casei: Regulation of Carbon Metabolism and Connection to Cold Shock Response. Semantic Scholar. [Link]

  • Zhang, W., et al. (2023). Study on Lacticaseibacillus casei TCS fermentation kinetic models and high-density culture strategy. Frontiers in Microbiology, 14, 1269869. [Link]

  • Lengeler, J. (1975). L-Sorbose metabolism in Klebsiella pneumoniae and Sor+ derivatives of Escherichia coli K-12 and chemotaxis toward sorbose. Journal of Bacteriology, 124(1), 39-47. [Link]

  • Monedero, V., et al. (2000). Enzyme I and HPr from Lactobacillus casei: their role in sugar transport, carbon catabolite repression and inducer exclusion. Molecular Microbiology, 36(4), 937-949. [Link]

  • Hill, D., et al. (2018). The Lactobacillus casei Group: History and Health Related Applications. Frontiers in Microbiology, 9, 2107. [Link]

  • Mazzoli, R., et al. (2014). Lactobacillus casei ATCC 334 and 12A. PLoS ONE, 9(11), e110785. [Link]

  • Wang, Y., et al. (2022). Effect of Lacticaseibacillus casei LC2W Supplementation on Glucose Metabolism and Gut Microbiota in Subjects at High Risk of Metabolic Syndrome: A Randomized, Double-blinded, Placebo-controlled Clinical Trial. Journal of Agricultural and Food Chemistry, 70(13), 4069-4081. [Link]

  • Mazzoli, R., et al. (2014). Metabolic map of carbohydrate metabolism of L. casei 12A and ATCC 334. ResearchGate. [Link]

  • Ladero, V., et al. (2007). High-Level Production of the Low-Calorie Sugar Sorbitol by Lactobacillus plantarum through Metabolic Engineering. Applied and Environmental Microbiology, 73(6), 1864-1872. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification of L-Sorbose 1-Phosphate for Cancer Metabolism Research

Introduction & Mechanistic Overview The reprogramming of energy metabolism is a hallmark of cancer, with many tumors relying heavily on aerobic glycolysis for survival and proliferation—a phenomenon known as the Warburg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The reprogramming of energy metabolism is a hallmark of cancer, with many tumors relying heavily on aerobic glycolysis for survival and proliferation—a phenomenon known as the Warburg effect. Disrupting this metabolic dependency is a primary target in modern oncology. Recently, L-sorbose, a rare sugar and the C-3 epimer of D-fructose, has emerged as a potent anti-tumor agent[1].

Upon entering the cell via the GLUT5 transporter, L-sorbose is phosphorylated by Ketohexokinase (specifically the KHK-C isoform) to produce L-sorbose 1-phosphate (S-1-P) . Unlike canonical sugar phosphates, S-1-P acts as a competitive inhibitor of Hexokinase (HK) at the very top of the glycolytic cascade[2]. By shutting down the conversion of glucose to glucose 6-phosphate, S-1-P induces severe energy deprivation, oxidative stress, and ultimately, cellular apoptosis[1].

G ExtSorb L-Sorbose (Extracellular) GLUT5 GLUT5 Transporter ExtSorb->GLUT5 IntSorb L-Sorbose (Intracellular) GLUT5->IntSorb KHK Ketohexokinase (KHK-C) + ATP IntSorb->KHK S1P L-Sorbose 1-Phosphate (S-1-P) KHK->S1P HK Hexokinase (HK) S1P->HK Competitive Inhibition G6P Glucose 6-Phosphate HK->G6P Apoptosis Metabolic Crisis & Apoptosis HK->Apoptosis Pathway Blockade Gluc Glucose Gluc->HK Glyc Glycolysis & Tumor Survival G6P->Glyc

Mechanistic pathway of L-sorbose 1-phosphate (S-1-P) inhibiting hexokinase to induce apoptosis.

Rationale for In Vitro Synthesis

While L-sorbose can be administered directly to cell cultures, the in vitro synthesis of pure S-1-P is critical for advanced drug development and biochemical research. Direct access to synthesized S-1-P enables:

  • Cell-Free Kinetic Assays : Precise calculation of the inhibition constant ( Ki​ ) of S-1-P against various hexokinase isoforms without the confounding variables of cellular uptake.

  • Structural Biology : Co-crystallization of S-1-P with Hexokinase to map the allosteric or competitive binding pockets via X-ray crystallography.

  • Advanced Delivery Vehicles : Encapsulation of S-1-P into liposomal nanoparticles to bypass GLUT5 and KHK-C dependence, allowing the targeting of tumors that lack these specific transport/kinase mechanisms.

Synthesis Strategies & Data Presentation

Researchers can synthesize S-1-P using two primary methodologies: a highly specific recombinant enzymatic approach, or a classic biomimetic aldol condensation[3]. The table below summarizes the quantitative and qualitative differences to guide experimental design.

ParameterMethod A: Kinase Phosphorylation (KHK-C)Method B: Aldolase Condensation
Primary Substrates L-Sorbose, ATPL-Glyceraldehyde, DHAP
Biocatalyst Recombinant Ketohexokinase-C (KHK-C)Rabbit Muscle Aldolase
Typical Yield 75 - 85%40 - 50%
Purity (Post-Purification) > 98% (via Ion Exchange)~ 85 - 90% (as Barium salt)
Reaction Time 2 - 4 hours24 - 48 hours
Scalability Moderate (limited by ATP/Enzyme cost)High (cheaper raw materials)
Best Suited For High-purity biological assays, CrystallographyBulk synthesis, Pre-clinical animal models

Experimental Protocols

Protocol A: Recombinant Enzymatic Synthesis via KHK-C (High Purity)

This protocol utilizes the native biological pathway to generate S-1-P with absolute stereochemical fidelity.

Step 1: Reaction Assembly Prepare a 50 mL reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 25 mM L-sorbose, 30 mM ATP, 5 mM MgCl₂, and 10 µg/mL of purified recombinant KHK-C.

  • Causality & Expert Insight : Mg²⁺ is strictly required to coordinate and shield the negative charges of ATP's phosphate groups, facilitating the nucleophilic attack by the C1-hydroxyl of L-sorbose. A slight molar excess of ATP (30 mM vs 25 mM) is used to drive the thermodynamic equilibrium toward complete phosphorylation.

Step 2: Incubation and Real-Time Validation Incubate the mixture at 37°C for 3 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a silica gel stationary phase and an eluent of n-butanol:acetic acid:water (2:1:1).

  • Causality & Expert Insight : TLC acts as an immediate, self-validating checkpoint. Because S-1-P is highly polar due to the phosphate group, it will exhibit a significantly lower Retention Factor ( Rf​ ) compared to the unreacted neutral L-sorbose, providing visual confirmation of reaction completion before committing to time-intensive purification.

Step 3: Enzyme Quenching and Filtration Terminate the reaction by heating the vessel to 85°C for 5 minutes, followed by centrifugation at 10,000 x g for 10 minutes. Pass the resulting supernatant through a 10 kDa MWCO (Molecular Weight Cut-Off) ultrafiltration membrane.

  • Causality & Expert Insight : Heat denaturation irreversibly unfolds KHK-C, preventing any reverse hydrolysis of the newly formed S-1-P. Ultrafiltration ensures that no residual denatured protein aggregates foul the downstream chromatography resin, which would severely degrade column lifespan and resolution.

Step 4: Anion Exchange Chromatography Load the filtrate onto a Dowex 1X8 column (formate form). Wash the column with 3 bed volumes of deionized water. Elute the S-1-P using a linear gradient of 0 to 0.5 M ammonium formate (pH 4.0).

  • Causality & Expert Insight : The strong anion exchange resin binds the negatively charged phosphate group of S-1-P. Unreacted neutral L-sorbose washes straight through in the void volume. ATP and ADP, which possess higher negative charge densities than the monophosphorylated S-1-P, bind more tightly to the resin and elute later in the gradient, ensuring a highly fractionated, pure product.

Protocol B: Aldolase-Catalyzed Condensation (Classic Bulk Method)

Based on the foundational work by Mann and Lardy (1950)[3], this protocol leverages the promiscuity of aldolase to fuse two 3-carbon precursors[4].

Step 1: Substrate Preparation Prepare a 100 mM aqueous solution of L-glyceraldehyde and 100 mM Dihydroxyacetone phosphate (DHAP). Adjust the pH precisely to 7.0 using dilute NaOH.

  • Causality & Expert Insight : Aldolase requires a neutral pH for optimal catalytic efficiency. It is critical to use L-glyceraldehyde rather than the more common D-glyceraldehyde; the stereochemistry of the triose precursor dictates the final stereochemistry of the hexose scaffold, ensuring the formation of L-sorbose 1-phosphate rather than D-fructose 1-phosphate[4].

Step 2: Enzymatic Condensation Add 50 Units of rabbit muscle aldolase to the mixture. Incubate at 25°C for 24-48 hours under gentle, continuous agitation.

  • Causality & Expert Insight : Because L-glyceraldehyde is a non-canonical substrate for aldolase, the reaction kinetics are significantly slower than native fructose 1,6-bisphosphate cleavage. The lower temperature (25°C) is chosen over 37°C to maintain enzyme stability over the extended 48-hour incubation period[3].

Step 3: Barium Salt Precipitation (Self-Validating Isolation) Add 150 mM BaCl₂ to the reaction mixture and adjust the pH to 8.0. Slowly add 2 volumes of ice-cold ethanol and incubate at 4°C overnight. Collect the resulting precipitate by centrifugation.

  • Causality & Expert Insight : Barium salts of sugar monophosphates are highly insoluble in aqueous ethanol. This classic technique serves as a robust self-validating purification step: it selectively precipitates S-1-P while leaving unreacted neutral sugars (like L-glyceraldehyde) and minor byproducts in solution.

Step 4: Conversion to Free Acid Resuspend the barium salt in cold deionized water and add Dowex 50W (H+ form) strong cation exchange resin. Stir until the barium is completely sequestered by the resin. Filter out the resin and neutralize the filtrate with NaOH to form the stable S-1-P sodium salt, then lyophilize.

Functional Validation (Self-Validating System)

To guarantee the biological activity of the synthesized S-1-P before deploying it in complex cellular assays, it must pass a functional validation test: the Coupled Hexokinase Inhibition Assay .

  • Mix the purified S-1-P with recombinant Hexokinase, 5 mM Glucose, 2 mM ATP, and Glucose-6-Phosphate Dehydrogenase (G6PDH) in a buffer containing NADP⁺.

  • Monitor absorbance at 340 nm using a spectrophotometer.

  • Validation Logic : If S-1-P is structurally correct and biologically active, it will competitively bind and inhibit Hexokinase. This prevents the formation of Glucose-6-Phosphate, thereby starving the secondary G6PDH reaction. A flatlining or significantly reduced rate of NADPH production (the species responsible for 340 nm absorbance) provides definitive, self-validating proof of the synthesized molecule's integrity and inhibitory power.

References

  • Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism. ResearchGate.
  • Regulators mount up: the metabolic roles of apoptotic proteins. PMC - NIH.
  • Phosphoric esters of biological importance. V. The synthesis of L-sorbose-1-phosphate and L-sorbose-6-phosphate. PubMed.
  • Anticancer Effect of dl-Glyceraldehyde and 2-Deoxyglucose in Ehrlich Ascites Carcinoma Bearing Mice and Their Effect on Liver, Kidney and Haematological Parameters. PMC - NIH.

Sources

Application

Application Note: Enzymatic Quantification of L-Sorbose 1-Phosphate

Audience: Researchers, metabolic engineers, and drug development professionals. Content Focus: Mechanistic assay design, step-by-step methodology, and self-validating quality control. Biological & Mechanistic Context L-S...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, metabolic engineers, and drug development professionals. Content Focus: Mechanistic assay design, step-by-step methodology, and self-validating quality control.

Biological & Mechanistic Context

L-Sorbose 1-phosphate is a critical intracellular intermediate in the microbial assimilation of L-sorbose. In pathogenic and commensal bacteria such as Klebsiella pneumoniae and Lactobacillus casei, extracellular L-sorbose is transported and concomitantly phosphorylated by a phosphoenolpyruvate (PEP)-dependent phosphotransferase system (PTS), specifically via the Enzyme II complex (EIISor)[1],[2].

Once internalized, L-sorbose 1-phosphate is reduced to D-glucitol 6-phosphate (sorbitol 6-phosphate) by the NADH-dependent enzyme L-sorbose-1-phosphate reductase (SorE / Sor-PR) [3],[2]. Because L-sorbose and its phosphorylated derivatives can inhibit glycolytic enzymes like hexokinase—leading to impaired mitochondrial function and reactive oxygen species production in target cells—accurately quantifying L-sorbose 1-phosphate is vital for both metabolic engineering and the development of novel anti-tumor glycosides.

L_Sorbose_Pathway Sorbose L-Sorbose (Extracellular) Sorbose1P L-Sorbose 1-Phosphate (Intracellular) Sorbose->Sorbose1P PTS System (EIISor) Glucitol6P D-Glucitol 6-Phosphate Sorbose1P->Glucitol6P SorE Reductase (NADH → NAD+) Fructose6P D-Fructose 6-Phosphate Glucitol6P->Fructose6P SorD Dehydrogenase (NAD+ → NADH) Glycolysis Glycolysis Fructose6P->Glycolysis Kinase/Isomerase

Metabolic pathway of L-sorbose assimilation highlighting the SorE-catalyzed reduction step.

Assay Principle & Thermodynamic Causality

This protocol utilizes a continuous spectrophotometric end-point assay. The method relies on the stoichiometric oxidation of NADH during the enzymatic reduction of L-sorbose 1-phosphate, catalyzed by purified SorE[2].

Reaction: L-Sorbose 1-Phosphate+NADH+H+SorE​D-Glucitol 6-Phosphate+NAD+

Mechanistic Causality of Assay Conditions:

  • Wavelength Selection (340 nm): NADH absorbs strongly at 340 nm ( ϵ=6.22 mM−1cm−1 ), whereas the oxidized form (NAD + ) does not. The depletion of the substrate is directly proportional to the decrease in absorbance ( ΔA340​ ), providing a label-free, direct readout.

  • pH 6.2 (MOPS Buffer): The reduction reaction consumes a proton. Operating at a slightly acidic pH (6.2) thermodynamically drives the equilibrium forward toward the formation of D-glucitol 6-phosphate[2]. Alkaline conditions (pH > 8.5) would erroneously favor the reverse dehydrogenase reaction[4].

  • Manganese Activation: SorE is a metalloenzyme requiring divalent cations for optimal structural conformation and catalytic turnover. The inclusion of 0.2 mM MnCl2​ prevents false negatives caused by apoenzyme inactivity[2].

Quantitative Assay Parameters
ParameterValue / SpecificationMechanistic Rationale
Detection Wavelength 340 nmPeak absorbance of NADH; NAD + is optically silent at this wavelength.
Optical Path Length ( d ) 1.0 cmStandard cuvette path length required for Beer-Lambert law calculations.
Reaction Buffer 12.5 mM MOPS, pH 6.2Acidic pH thermodynamically drives the reduction reaction to completion[2].
Cofactor 0.1 – 0.2 mM NADHProvides sufficient dynamic range to quantify up to 0.15 mM of substrate.
Activator 0.2 mM MnCl 2​ Essential divalent cation for SorE structural integrity and activity[2].
Temperature 25°CPrevents thermal degradation of NADH while maintaining optimal SorE kinetics.

Self-Validating Protocol Workflow

To ensure trustworthiness and data integrity, this protocol is designed as a self-validating system. It incorporates rigorous sample deproteinization to eliminate background noise, alongside mandatory internal controls.

Assay_Workflow Prep 1. Sample Extraction Quench metabolism & deproteinize Mix 2. Assay Assembly Buffer pH 6.2, NADH, MnCl2, Sample Prep->Mix Read1 3. Baseline Reading Record A340 until stable Mix->Read1 Enzyme 4. Enzyme Trigger Add SorE Reductase Read1->Enzyme Read2 5. Endpoint Reading Record final A340 Enzyme->Read2 Calc 6. Data Analysis Calculate ΔA340 & Concentration Read2->Calc

Step-by-step workflow for the spectrophotometric quantification of L-sorbose 1-phosphate.

Step 3.1: Sample Extraction & Deproteinization

Causality: Crude biological lysates contain non-specific dehydrogenases (e.g., lactate dehydrogenase) that rapidly consume NADH, causing severe baseline drift. Perchloric acid (PCA) instantly denatures these enzymes and halts metabolic flux.

  • Harvest cells and immediately resuspend the pellet in ice-cold 1 M Perchloric Acid (PCA) at a ratio of 1:3 (w/v).

  • Homogenize via sonication on ice for 2 minutes.

  • Centrifuge at 15,000×g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to a new tube and neutralize to pH 6.0–6.5 using 2 M KOH.

  • Centrifuge again to remove the insoluble potassium perchlorate ( KClO4​ ) precipitate. The supernatant is your Extract .

Step 3.2: Assay Assembly & Execution

Prepare the reaction mixture directly in a 1.0 mL UV-transparent quartz cuvette.

  • Pipette the following into the cuvette:

    • of 12.5 mM MOPS Buffer (pH 6.2) containing 0.2 mM MnCl2​ .

    • of 2.0 mM NADH (Final concentration: 0.1 mM ).

    • of the neutralized Extract .

  • Baseline Stabilization: Mix gently by inversion. Place the cuvette in the spectrophotometer at 25°C. Monitor the absorbance at 340 nm for 3–5 minutes. Once the drift is <0.002 A/min , record this value as A1​ .

  • Enzyme Trigger: Add of purified L-sorbose-1-phosphate reductase (SorE) ( ≈1 U/mL final).

  • Endpoint Reading: Monitor the decrease in absorbance until the reaction reaches a plateau (typically 10–15 minutes). Record the final stable absorbance as A2​ .

Step 3.3: Quality Control & System Validation (Critical)

A self-validating system requires the following parallel reactions:

  • Reagent Blank: Replace the Extract with of water. Purpose: Accounts for the natural auto-oxidation of NADH over the 15-minute incubation.

  • Sample Blank: Omit the SorE enzyme (add buffer instead). Purpose: Ensures no background NADH-consuming activity survived the PCA extraction.

  • Spike Recovery (Internal Standard): Add a known concentration (e.g., ) of synthetic L-sorbose 1-phosphate to a duplicate Extract. Purpose: Validates that the sample matrix (e.g., high ionic strength or competing metabolites) does not allosterically inhibit the SorE enzyme. Recovery should be 95%–105%.

Data Processing & Yield Calculation

The concentration of L-sorbose 1-phosphate in the cuvette is calculated using the Beer-Lambert law.

  • Calculate the specific absorbance change ( ΔA ):

    ΔA=(A1​−A2​)Sample​−(A1​−A2​)Reagent Blank​
  • Calculate the concentration in the original sample extract ( Cextract​ ):

    Cextract​(mM)=ϵ×d×Vsample​ΔA×Vtotal​​

    Where:

    • Vtotal​ = Total assay volume ( 0.96 mL )

    • Vsample​ = Volume of extract added ( 0.10 mL )

    • ϵ = Extinction coefficient of NADH at 340 nm ( 6.22 L⋅mmol−1⋅cm−1 )

    • d = Light path ( 1.0 cm )

Note: To determine the intracellular concentration, multiply Cextract​ by the dilution factors introduced during the PCA extraction and KOH neutralization steps.

References

  • Yebra, M. J., Veyrat, A., Santos, M. A., & Perez-Martinez, G. (2000). "Genetics of L-Sorbose Transport and Metabolism in Lactobacillus casei." Journal of Bacteriology, 182(1), 155-163. URL:[Link]

  • Sprenger, G. A., & Lengeler, J. W. (1984). "L-Sorbose metabolism in Klebsiella pneumoniae and Sor+ derivatives of Escherichia coli K-12 and chemotaxis toward sorbose." Journal of Bacteriology, 157(1), 39-45. URL:[Link]

  • Sugisawa, T., et al. (2005). "l-Sorbose Reductase and Its Transcriptional Regulator Involved in l-Sorbose Utilization of Gluconobacter frateurii." Journal of Bacteriology, 187(10), 3477-3486. URL:[Link]

  • EcoSal Plus. (2014). "Hexose/Pentose and Hexitol/Pentitol Metabolism." ASM Journals. URL:[Link]

Sources

Method

Application Note: Advanced HPLC Methodologies for the Analysis of L-Sorbose 1-Phosphate and Isomeric Sugar Phosphates

Executive Summary The accurate quantification of sugar phosphates—such as L-sorbose 1-phosphate, glucose 6-phosphate (G6P), and fructose 6-phosphate (F6P)—is a critical bottleneck in metabolomics, metabolic engineering,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of sugar phosphates—such as L-sorbose 1-phosphate, glucose 6-phosphate (G6P), and fructose 6-phosphate (F6P)—is a critical bottleneck in metabolomics, metabolic engineering, and drug development. These highly polar, negatively charged metabolites lack natural chromophores and exist as complex structural isomers, rendering traditional reversed-phase liquid chromatography (RP-LC) and UV/Vis detection ineffective[1].

This application note provides a comprehensive, self-validating guide to the two gold-standard methodologies for sugar phosphate analysis: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for unparalleled isomeric resolution, and Biocompatible Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) for high-throughput, high-sensitivity metabolomics.

Biological Context & Mechanistic Challenges

L-sorbose 1-phosphate is a pivotal intracellular intermediate. In industrial biotechnology, it is a precursor in the Reichstein process for Vitamin C (L-ascorbic acid) synthesis. In microbiology, it is the primary intracellular product of the L-sorbose phosphotransferase system (PTS), a pathway recently identified as a niche-adaptation mechanism in high-risk, multidrug-resistant Escherichia coli lineages[2].

Pathway A L-Sorbose (Extracellular) B L-Sorbose PTS (Transport & Phosphorylation) A->B C L-Sorbose 1-Phosphate (Intracellular) B->C PEP -> Pyruvate D Sorbitol 6-Phosphate (via SorE Reductase) C->D NADH -> NAD+ E Fructose 6-Phosphate (Glycolysis Entry) D->E

L-sorbose phosphotransferase system (PTS) metabolic pathway.

The Causality of Analytical Failure in Standard Systems
  • The "Isobaric Trap" : Hexose phosphates (like L-sorbose 1-P, G6P, and F6P) share the identical exact mass ( m/z 259.02 in negative ESI). Mass spectrometry alone cannot distinguish them; baseline chromatographic separation is an absolute requirement[3].

  • Metal-Ion Chelation : The phosphate moiety of these sugars aggressively chelates with transition metals (Fe, Ni, Cr) present in standard stainless-steel HPLC flow paths. This causes severe peak tailing, irreversible adsorption, and loss of quantitative linearity[4].

  • Chromophore Absence : Carbohydrates cannot be detected via UV/Vis without complex, yield-reducing derivatization steps[1].

Analytical Workflow Architecture

To overcome these challenges, the analytical workflow must be strictly controlled from extraction to detection.

Workflow A Biological Sample (Cells/Tissue) B Metabolic Quenching & Cold Extraction A->B C Deproteinization (Ultrafiltration/Precipitation) B->C D HPAEC-PAD (Isomer Resolution) C->D High pH/Anion Exchange E HILIC-MS/MS (High-Throughput) C->E Biocompatible LC F Electrochemical Detection (Au Working Electrode) D->F G MRM Quantitation (Negative ESI) E->G H Data Analysis & Flux Determination F->H G->H

Analytical workflow for sugar phosphate extraction and chromatographic quantification.

Protocol A: HPAEC-PAD (The Gold Standard for Isomeric Resolution)

Mechanism of Action: At a high pH (>12), the hydroxyl groups of sugar phosphates are deprotonated, converting them into oxyanions. These are separated on a highly cross-linked, non-porous polymeric anion-exchange column. Because hydroxide ions alone are too weak to elute strongly retained multivalent sugar phosphates, sodium acetate is introduced as a strong "pusher" ion[5]. Detection occurs via oxidation at a gold working electrode using a specific pulsed waveform that continuously cleans the electrode surface to prevent fouling.

Step-by-Step Methodology
  • Sample Preparation (Quenching): Rapidly quench cellular metabolism using a -20°C mixture of Acetonitrile:Methanol:Water (40:40:20, v/v/v). Causality: Sugar phosphates are highly labile; cold organic solvents instantly denature endogenous phosphatases, preventing the artificial degradation of L-sorbose 1-phosphate into L-sorbose.

  • Eluent Preparation (Critical Step):

    • Eluent A: 100 mM NaOH.

    • Eluent B: 100 mM NaOH + 1.0 M Sodium Acetate (NaOAc).

    • Mandatory Rule: Always prepare NaOH eluents using commercially available 50% (w/w) NaOH solution, not solid pellets. Solid pellets are coated in sodium carbonate. Carbonate is a divalent anion that acts as a strong eluent, which will prematurely elute analytes and destroy retention time reproducibility[5].

  • Chromatographic Separation:

    • Column: Dionex CarboPac PA20 (3 × 150 mm) with a guard column.

    • Flow Rate: 0.5 mL/min.

    • Temperature: 30°C.

Table 1: Optimized HPAEC-PAD Gradient Conditions
Time (min)% Eluent A (100 mM NaOH)% Eluent B (100 mM NaOH + 1M NaOAc)Curve Type
0.01000Linear
10.01000Linear
30.05050Linear
35.00100Linear
35.11000Step (Re-equilibration)
45.01000End Run
System Suitability & Self-Validation (HPAEC-PAD)
  • Validation Metric: The baseline resolution ( Rs​ ) between Glucose 6-Phosphate and Fructose 6-Phosphate must be ≥1.5 . If Rs​<1.5 , suspect carbonate contamination in the mobile phase.

  • Internal Standard: Spike samples with 2-deoxy-D-glucose 6-phosphate, an unnatural analog that elutes cleanly between standard hexose phosphates, to normalize extraction efficiency.

Protocol B: Biocompatible HILIC-MS/MS (For High-Throughput Metabolomics)

Mechanism of Action: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar sugar phosphates by partitioning them into a water-enriched layer immobilized on a polar stationary phase. To prevent the severe peak tailing caused by phosphate-metal chelation, this protocol strictly requires an iron-free, biocompatible UHPLC flow path (e.g., Agilent 1290 Infinity II Bio LC or equivalent PEEK-lined systems)[4].

Step-by-Step Methodology
  • Deproteinization: Pass the quenched extract through a 3 kDa MWCO ultrafiltration spin filter (pre-washed with LC-MS grade water). Causality: Removing high-molecular-weight proteins prevents irreversible fouling of the HILIC stationary phase and reduces matrix-induced ion suppression in the ESI source.

  • Chromatographic Separation:

    • Column: ZIC-pHILIC (Polymeric, 5 µm, 2.1 × 150 mm).

    • Mobile Phase A: 20 mM Ammonium Carbonate in Water, adjusted to pH 9.0 with Ammonium Hydroxide. Causality: High pH maintains the sugar phosphates in a fully ionized state, ensuring sharp, symmetrical peaks.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

    • Gradient: Start at 80% B, decrease linearly to 20% B over 20 minutes.

  • Mass Spectrometry (Negative ESI):

    • Operate in Multiple Reaction Monitoring (MRM) mode.

Table 2: Representative MRM Transitions for Sugar Phosphates
AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (V)Mechanistic Note
L-Sorbose 1-phosphate259.096.915Loss of H2​PO4−​
Glucose 6-phosphate259.096.915Isobaric; requires LC resolution
Fructose 6-phosphate259.096.915Isobaric; requires LC resolution
Ribose 5-phosphate229.096.915Pentose phosphate
System Suitability & Self-Validation (HILIC-MS/MS)
  • Validation Metric: Monitor the peak asymmetry factor ( As​ ) of a known sugar phosphate standard. If As​>1.5 , the system has likely suffered metal contamination.

  • Corrective Action: Flush the system with a passivating agent such as 0.1 M EDTA or medronic acid to chelate and strip trace iron from the flow path, followed by extensive washing with LC-MS grade water[4].

References

  • Agilent Technologies. "Improved Metabolomic Analysis Using an Iron-Free Flow Path." Agilent Application Notes. Available at:[Link]

  • F. E. M. et al. "Genomic and functional characterization of the L-sorbose phosphotransferase system in high-risk Escherichia coli lineages." PubMed Central (PMC). Available at:[Link]

  • T. M. et al. "Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry." Plant Methods, PubMed Central (PMC). Available at:[Link]

Sources

Application

Application Note: Quantitative Analysis of L-Sorbose 1-Phosphate in Complex Biological Matrices using LC-MS/MS

Abstract L-sorbose 1-phosphate is a key phosphorylated intermediate in various metabolic pathways. Its accurate quantification in biological samples is crucial for metabolic research and the development of novel therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

L-sorbose 1-phosphate is a key phosphorylated intermediate in various metabolic pathways. Its accurate quantification in biological samples is crucial for metabolic research and the development of novel therapeutics. However, its high polarity, structural similarity to other hexose phosphates, and typically low endogenous concentrations present significant analytical challenges. This application note provides a detailed protocol for the sensitive and specific quantification of L-sorbose 1-phosphate in complex biological matrices using a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described workflow involves a two-step derivatization process to enhance chromatographic retention and analytical sensitivity, followed by optimized LC-MS/MS detection.

Introduction: The Analytical Challenge

The analysis of sugar phosphates, including L-sorbose 1-phosphate, is notoriously difficult using standard analytical techniques.[1][2] The primary obstacles include:

  • High Polarity: The phosphate group imparts a high degree of polarity, leading to poor retention on conventional reversed-phase (RP) liquid chromatography columns.[3][4]

  • Structural Isomerism: L-sorbose 1-phosphate shares the same elemental composition with numerous other hexose phosphates (e.g., glucose 6-phosphate, fructose 6-phosphate), making their chromatographic or mass spectrometric differentiation a significant hurdle.[5][6]

  • Low Abundance: Endogenous concentrations of L-sorbose 1-phosphate can be very low, necessitating highly sensitive analytical methods for detection and quantification.[7][8]

  • Matrix Effects: Complex biological samples (e.g., cell lysates, plasma) contain a multitude of interfering substances that can suppress the ionization of the target analyte in the mass spectrometer.[4]

To overcome these challenges, this protocol employs a chemical derivatization strategy. Derivatization increases the hydrophobicity of L-sorbose 1-phosphate, thereby improving its retention on reversed-phase columns and enhancing its ionization efficiency.[7][9]

Experimental Workflow

The overall experimental workflow for the analysis of L-sorbose 1-phosphate is depicted in the following diagram:

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., cell pellet, tissue homogenate) extraction Metabolite Extraction (Chloroform:Methanol) sample->extraction derivatization Two-Step Derivatization extraction->derivatization lc_separation Reversed-Phase LC Separation derivatization->lc_separation Injection ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification Raw Data interpretation Data Interpretation quantification->interpretation derivatization Sorbose1P L-Sorbose 1-Phosphate Oximated Oximated Intermediate Sorbose1P->Oximated Methoxylamine HCl in Pyridine Derivatized Propionylated Derivative Oximated->Derivatized Propionic Anhydride & Methylimidazole

Figure 2: Two-step derivatization of L-sorbose 1-phosphate.

LC-MS/MS Analysis

Liquid Chromatography Parameters:

ParameterRecommended Setting
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B for 1 min, 5-95% B in 10 min, hold at 95% B for 2 min

Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer 45 psi
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions for Derivatized L-Sorbose 1-Phosphate:

The exact mass of the derivatized L-sorbose 1-phosphate will depend on the number of propionyl groups added. For a fully propionylated derivative, the precursor ion should be calculated accordingly. The most common and stable product ions for phosphorylated species are typically m/z 79 (PO₃⁻) and m/z 97 (H₂PO₄⁻).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Derivatized L-Sorbose 1-PhosphateCalculated79.0To be optimized
Derivatized L-Sorbose 1-PhosphateCalculated97.0To be optimized
Derivatized ¹³C₆-labeled Internal StandardCalculated79.0To be optimized

Note: The precursor ion mass and collision energies must be optimized empirically using a standard of derivatized L-sorbose 1-phosphate.

Data Analysis and Quantification

Quantification is achieved by integrating the peak areas of the MRM transitions for both the endogenous L-sorbose 1-phosphate and the stable isotope-labeled internal standard. A calibration curve should be prepared by spiking known concentrations of the L-sorbose 1-phosphate standard into a representative blank matrix and subjecting these samples to the entire extraction and derivatization procedure. The ratio of the analyte peak area to the internal standard peak area is then plotted against the concentration of the standards to generate a linear regression model.

System Suitability and Validation

To ensure the reliability of the method, the following parameters should be assessed:

  • Linearity: A calibration curve with at least six non-zero points should be generated, with a correlation coefficient (r²) of >0.99.

  • Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. The relative standard deviation (RSD) for precision should be <15%, and the accuracy should be within 85-115%.

  • Matrix Effect: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

  • Recovery: Determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Conclusion

The protocol detailed in this application note provides a robust and sensitive method for the quantification of L-sorbose 1-phosphate in complex biological matrices. The use of a two-step derivatization procedure effectively overcomes the challenges associated with the analysis of this polar metabolite, enabling reliable results for researchers in metabolomics, drug discovery, and related fields.

References

  • Rende, U., Niittylä, T., & Moritz, T. (2019). Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. Plant Methods, 15(1), 127. [Link]

  • Rende, U., Niittylä, T., & Moritz, T. (2019). Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. PMC. [Link]

  • SciLifeLab. (2019). Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. SciLifeLab Publication Database. [Link]

  • Li, Y., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry, 94(11), 4769–4777. [Link]

  • Li, Y., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry. [Link]

  • Han, J., & Danell, R. M. (2014). Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. PMC. [Link]

  • Hiraide, A., et al. (2019). Sugar phosphate analysis with baseline separation and soft ionization by gas chromatography-negative chemical ionization-mass spectrometry improves flux estimation of bidirectional reactions in cancer cells. PubMed. [Link]

  • GL Sciences. (n.d.). Simultaneous analysis of metabolites using LC/MS/MS (4) - compounds related to central metabolism part 1. GL Sciences. [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Shimadzu Scientific Instruments. [Link]

  • ResearchGate. (n.d.). Targeted analysis of sugar phosphates from glycolysis pathway by phosphate methylation with liquid chromatography coupled to tandem mass spectrometry. Request PDF. [Link]

  • van Eke, C., et al. (2025). Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology. PMC. [Link]

  • Lee, H., et al. (2024). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. MDPI. [Link]

  • Schryer, A., Bradshaw, K., & Siciliano, S. D. (2020). Methodology and validation of a new tandem mass spectrometer method for the quantification of inorganic and organic 18O-phosphate species. PLOS One. [Link]

  • Lane, C. S., et al. (n.d.). Separation of hexose phosphate isomers using differential mobility spectrometry (DMS). SCIEX. [Link]

  • Tagliabracci, V. S., et al. (2014). Accurate and sensitive quantitation of glucose and glucose phosphates derived from storage carbohydrates by mass spectrometry. PMC. [Link]

  • Shaik, N., & Pan, L. (2019). Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples. PMC. [Link]

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Method

Application Note: NMR Spectroscopy for the Complete Structural Elucidation of L-Sorbose 1-Phosphate

Abstract L-Sorbose 1-phosphate is a phosphorylated ketose of significant biological interest. Its structural characterization is fundamental for understanding its role in metabolic pathways and for applications in drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

L-Sorbose 1-phosphate is a phosphorylated ketose of significant biological interest. Its structural characterization is fundamental for understanding its role in metabolic pathways and for applications in drug development. This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of L-Sorbose 1-phosphate using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy experiments. We move beyond a simple listing of techniques to explain the causality behind the experimental strategy, ensuring a robust and self-validating workflow. This document details everything from sample preparation to the final assignment of all ¹H, ¹³C, and ³¹P resonances, including the unambiguous determination of the phosphorylation site and the relative stereochemistry of the pyranose ring.

Introduction: The Challenge of Phosphorylated Sugars

Carbohydrates present a unique challenge for structural analysis due to their high degree of stereochemical complexity and the limited chemical shift dispersion in their ¹H NMR spectra[1]. The introduction of a phosphate group, as in L-sorbose 1-phosphate, adds further complexity. The phosphate moiety influences the chemical shifts of nearby nuclei, introduces new scalar couplings (J-couplings) to both phosphorus (³¹P) and carbon (¹³C), and its charge state is pH-dependent, which can affect the entire NMR spectrum[2][3].

Therefore, a multi-dimensional, multi-nuclear NMR approach is not just advantageous; it is essential for unambiguous assignment. This protocol leverages a logical sequence of 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC) experiments to systematically deconstruct the molecule's spectral signature and rebuild its complete chemical structure.

The Strategic Workflow for Elucidation

The successful elucidation of L-sorbose 1-phosphate relies on a workflow designed to build information progressively. Each experiment provides a specific piece of the structural puzzle, and the combination of all data provides a cross-validated final structure. The overall strategy is depicted below.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Assembly SamplePrep Sample Preparation (D2O, pH Control, Standard) NMR_1D 1D NMR (¹H, ¹³C{¹H}, ³¹P{¹H}) SamplePrep->NMR_1D Analysis_1D Initial Assessment: - Proton count & multiplicity - Carbon count - Phosphate presence NMR_1D->Analysis_1D NMR_2D_HH 2D Homonuclear (¹H-¹H COSY) Analysis_COSY Map ¹H-¹H Spin Systems (e.g., H3-H4-H5-H6) NMR_2D_HH->Analysis_COSY NMR_2D_CH 2D Heteronuclear (C-H) (HSQC, HMBC) Analysis_HSQC Assign Directly Bonded C-H Pairs NMR_2D_CH->Analysis_HSQC NMR_2D_PH 2D Heteronuclear (P-H) (¹H-³¹P HMBC) Analysis_HMBC_PH Confirm Phosphorylation Site (Key C1-O-P linkage) NMR_2D_PH->Analysis_HMBC_PH Analysis_1D->NMR_2D_HH Analysis_COSY->NMR_2D_CH Analysis_HMBC_CH Establish Long-Range C-H Connectivity (Build carbon backbone) Analysis_HSQC->Analysis_HMBC_CH Analysis_HMBC_CH->NMR_2D_PH Final_Structure Final Validated Structure Analysis_HMBC_CH->Final_Structure Analysis_HMBC_PH->Final_Structure

Caption: Strategic workflow for NMR-based structural elucidation.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR sample is paramount for acquiring high-quality data. For phosphorylated sugars, careful control of concentration and pH is critical.

Materials:

  • L-sorbose 1-phosphate sample (5-10 mg for a comprehensive set of 2D experiments)[4].

  • Deuterium oxide (D₂O, 99.96%).

  • Phosphate buffer stock solution in D₂O (e.g., 500 mM, pH 7.0). Note: Using a phosphate buffer will introduce a large signal into the ³¹P spectrum. If quantitative ³¹P NMR or analysis of other phosphorus species is required, a non-phosphorus buffer like HEPES or Tris should be used.

  • NMR internal standard (e.g., DSS or TSP for ¹H and ¹³C referencing).

  • High-quality 5 mm NMR tubes.

Procedure:

  • Weigh approximately 5-10 mg of the L-sorbose 1-phosphate sample directly into a clean, dry vial. The higher end of this range is recommended to ensure good signal-to-noise in ¹³C-based experiments like HMBC within a reasonable time[4][5].

  • Add ~600 µL of D₂O to the vial.

  • Add 50-100 µL of the D₂O-based phosphate buffer stock to achieve a final buffer concentration of ~50 mM. This stabilizes the pH, which is crucial as the chemical shifts of the phosphate group and adjacent protons (H1a, H1b) are highly sensitive to pH changes[2][6].

  • Add the internal standard.

  • Vortex the vial gently until the sample is fully dissolved. A homogenous solution free of particulates is essential for good spectral resolution[4].

  • Transfer the final solution into a 5 mm NMR tube. The sample height should be at least 4.5-5 cm to ensure it is fully within the detection coils of the NMR probe[5].

Protocol 2: NMR Data Acquisition

The following experiments should be performed sequentially on a high-field NMR spectrometer (≥500 MHz recommended for better resolution).

  • ¹H NMR (Proton):

    • Purpose: To determine the number of distinct proton environments, their integration (relative ratios), multiplicity (J-coupling), and chemical shifts.

    • Key Parameters:

      • Pulse Program: Standard 1D pulse-acquire with solvent presaturation.

      • Spectral Width: ~12 ppm, centered around 4.5 ppm.

      • Acquisition Time: 2-3 seconds.

      • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons).

      • Number of Scans: 16-64 (for good signal-to-noise).

  • ³¹P{¹H} NMR (Phosphorus, Proton-Decoupled):

    • Purpose: To confirm the presence and number of phosphate groups.

    • Key Parameters:

      • Pulse Program: Standard 1D pulse-acquire with ¹H decoupling.

      • Spectral Width: ~50 ppm, centered around 5 ppm.

      • Relaxation Delay (d1): 5-7 seconds.

      • Number of Scans: 128-256.

  • ¹³C{¹H} NMR (Carbon, Proton-Decoupled):

    • Purpose: To determine the number of distinct carbon environments.

    • Key Parameters:

      • Pulse Program: Standard 1D pulse-acquire with ¹H decoupling (e.g., zgpg30).

      • Spectral Width: ~200 ppm, centered around 100 ppm.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans: 1024-4096 (¹³C is an insensitive nucleus).

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are scalar-coupled to each other (typically over 2-3 bonds), revealing the proton spin systems within the molecule.

    • Key Parameters:

      • Pulse Program: Gradient-selected COSY (e.g., cosygpqf).

      • Data Points (F2, F1): 2048 x 256.

      • Number of Scans: 4-8 per increment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton directly to its attached carbon atom. This is the primary experiment for assigning C-H pairs.

    • Key Parameters:

      • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).

      • ¹J(CH) Coupling Constant: Optimized for ~145 Hz (typical for carbohydrates)[1].

      • Data Points (F2, F1): 2048 x 256.

      • Number of Scans: 8-16 per increment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (2-3 bonds) between protons and carbons. This is the key experiment for piecing together the carbon skeleton and identifying the phosphorylation site[7][8].

    • Key Parameters:

      • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

      • Long-Range Coupling Delay: Optimized for ⁿJ(CH) of 8-10 Hz.

      • Data Points (F2, F1): 2048 x 256.

      • Number of Scans: 16-64 per increment (requires more scans than HSQC).

  • ¹H-³¹P HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations (2-4 bonds) between protons and the phosphorus atom. This provides definitive proof of the phosphorylation site.

    • Key Parameters:

      • Pulse Program: Similar to ¹H-¹³C HMBC but tuned for ¹H and ³¹P frequencies.

      • Long-Range Coupling Delay: Optimized for ⁿJ(PH) of 5-8 Hz[9].

Data Interpretation and Structural Assembly

The following section describes the logical process of interpreting the acquired spectra to determine the structure of L-sorbose 1-phosphate.

Step 1: Initial Assessment (1D Spectra)

  • ¹H NMR: The spectrum will show signals for the non-exchangeable protons (H1a, H1b, H3, H4, H5, H6a, H6b). The two protons on C1 will be diastereotopic and appear as distinct signals, likely coupled to each other (geminal coupling) and to the ³¹P nucleus.

  • ³¹P NMR: A single resonance confirms one phosphate group. Its chemical shift (typically 2-5 ppm) is indicative of a monophosphate ester[10].

  • ¹³C NMR: Six carbon signals are expected. One will be significantly downfield (>100 ppm), corresponding to the C2 ketone (which has no attached proton and will not appear in the HSQC). The C1 carbon, being attached to the phosphate group, will show a characteristic shift and a ²J(PC) coupling.

Step 2: Mapping the Proton Framework (COSY)

  • The COSY spectrum is used to trace the contiguous proton network. A cross-peak between two protons indicates they are coupled.

  • A clear correlation path should be visible from H3 ↔ H4 ↔ H5 ↔ H6a/H6b .

  • The protons on C1 (H1a, H1b) will be isolated from this main spin system, but will show a cross-peak to each other.

Step 3: Linking Protons to Carbons (HSQC)

  • The HSQC spectrum provides the direct, one-bond C-H correlations.

  • Using the assignments from the COSY, you can now assign the carbons attached to H3, H4, H5, and H6. You will also assign C1 based on its correlation to H1a and H1b.

  • The C2 ketonic carbon will be absent from this spectrum, confirming its identity as a quaternary carbon.

Step 4: Assembling the Full Structure (HMBC)

  • The HMBC spectrum connects the fragments identified so far. The key correlations to look for are:

    • From H1a/H1b: Cross-peaks to C2 (the ketone) and C3 will be observed. The correlation to C2 is crucial as it links the C1 methylene group to the rest of the sugar backbone.

    • From H3: A cross-peak to C1 confirms the C1-C2-C3 linkage. Correlations to C2, C4, and C5 may also be visible.

    • ¹H-³¹P HMBC: This is the definitive experiment. The H1a and H1b protons will show a strong correlation to the ³¹P nucleus, unambiguously confirming that the phosphate group is attached to C1. This is because these protons are separated from the phosphorus atom by three bonds (H-C-O-P).

Caption: Key NMR correlations for L-Sorbose 1-Phosphate.

Note: The above diagram is a conceptual representation. A real image of the molecule is used for clarity, with arrows indicating where key correlations would be expected. Red lines trace the main COSY spin system (H3-H4-H5-H6), while dashed blue arrows indicate crucial HMBC correlations (e.g., H1 to C2, H3 to C1).

Summary of Expected Spectral Data

The following table summarizes the anticipated NMR data for L-sorbose 1-phosphate in D₂O at neutral pH. Exact chemical shifts can vary based on pH, temperature, and concentration.

Atom¹H Shift (ppm)¹³C Shift (ppm)Key Couplings & Correlations
P1 N/AN/A³¹P Shift: ~3-5 ppm . Correlates to H1a/H1b in ¹H-³¹P HMBC.
C1 H1a: ~3.9-4.1H1b: ~3.9-4.1~65-68Protons show ²J(HH) ~12 Hz, ³J(HP) ~6-8 Hz. HMBC to C2, C3.
C2 N/A>100Quaternary ketone. HMBC from H1a, H1b, H3.
C3 ~3.6-3.8~70-75COSY to H4. HMBC to C1, C2, C4, C5.
C4 ~3.7-3.9~70-75COSY to H3, H5.
C5 ~3.8-4.0~70-75COSY to H4, H6a, H6b.
C6 H6a: ~3.7-3.9H6b: ~3.7-3.9~62-65COSY to H5.

Conclusion

This application note outlines a robust and systematic NMR-based strategy for the complete and unambiguous structural elucidation of L-sorbose 1-phosphate. By logically combining data from 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC) experiments, every atom and its connectivity within the molecule can be confidently assigned. The causality-driven approach, particularly the use of ¹H-¹³C and ¹H-³¹P HMBC to establish long-range connections, provides a self-validating system essential for researchers in metabolomics, biochemistry, and drug development.

References

  • Jiménez-Barbero, J., et al. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. Retrieved from [Link]

  • Bock, K., & Pedersen, C. (1974). A study of 13CH coupling constants in hexopyranoses. Journal of the Chemical Society, Perkin Transactions 2, 293-297. Retrieved from [Link]

  • Bhinderwala, F. (2020). Phosphorus NMR and Its Application to Metabolomics. University of Nebraska - Lincoln. Retrieved from [Link]

  • van Gorkom, T., et al. (2021). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Molecules. Retrieved from [Link]

  • Esposito, F., et al. (2023). Towards the semi-synthesis of phosphorylated mimics of glycosaminoglycans. Carbohydrate Polymers. Retrieved from [Link]

  • Mishra, N. K., & Gkrishnan, V. (2010). Versatile 1H-31P-31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Rothman, D. L., et al. (1992). 31P nuclear magnetic resonance measurements of muscle glucose-6-phosphate. Journal of Clinical Investigation. Retrieved from [Link]

  • Kitao, S., et al. (1995). Enzymatic synthesis of novel oligosaccharides from L-sorbose, maltose, and sucrose using kojibiose phosphorylase. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

  • Glunde, K., & Serkova, N. J. (2025). The 31P Spectral Modulus (PSM) as an Assay of Metabolic Status. MDPI. Retrieved from [Link]

  • Serianni, A. S. (n.d.). NMR Spin-Couplings in Saccharides: Relationships Between Structure, Conformation and the Magnitudes of JHH, JCH and JCC Values. Glycoscience. Retrieved from [Link]

  • Wishart, D. S. (2025). Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts. JACS Au. Retrieved from [Link]

  • Shanks, J. V., & Bailey, J. E. (1988). Estimation of intracellular sugar phosphate concentrations in Saccharomyces cerevisiae using 31P nuclear magnetic resonance spectroscopy. Biotechnology and Bioengineering. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Mishra, N. K., & Krishnan, V. (2010). Versatile 1H−31P−31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bhinderwala, F., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Analytical Chemistry. Retrieved from [Link]

  • Mann, K. M., & Lardy, H. A. (1950). Phosphoric esters of biological importance. V. The synthesis of L-sorbose-1-phosphate and L-sorbose-6-phosphate. Journal of Biological Chemistry. Retrieved from [Link]

  • Toukach, P. (n.d.). Carbohydrate Structure Database. Retrieved from [Link]

  • Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry. Retrieved from [Link]

  • Macnaughtan, M. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A. Retrieved from [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. Retrieved from [Link]

  • Speciale, G., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Carbohydrate Research. Retrieved from [Link]

  • University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Du, Y., et al. (2000). Complete assignments of the H-1 and C-13 chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. ResearchGate. Retrieved from [Link]

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Application

Application Note: Kinetic Profiling and Enzymatic Assay of L-Sorbose-1-Phosphate Reductase (SorE)

Introduction & Biological Significance L-Sorbose-1-phosphate reductase (SorE) is a critical oxidoreductase that bridges rare carbohydrate transport and central carbon metabolism in microbial systems. Encoded within the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

L-Sorbose-1-phosphate reductase (SorE) is a critical oxidoreductase that bridges rare carbohydrate transport and central carbon metabolism in microbial systems. Encoded within the sor operon of bacteria such as Klebsiella pneumoniae, Lactobacillus casei, and highly virulent Escherichia coli lineages, SorE is essential for the catabolism of the ketose L-sorbose[1].

Recent multi-omics analyses have identified the L-sorbose phosphotransferase system (PTS) and its downstream enzymes as pathogen-enriched markers that confer competitive metabolic advantages and fitness in high-risk clonal lineages[2]. Understanding the kinetic profile of SorE using its obligate substrate, L-sorbose 1-phosphate, is crucial for researchers developing novel antimicrobial targets, as well as synthetic biologists engineering microbial cell factories for the bioconversion of rare sugars and vitamin C intermediates.

Mechanistic Pathway & Causality

The utilization of L-sorbose is tightly coupled to its transport. Extracellular L-sorbose is translocated across the bacterial membrane via a phosphoenolpyruvate (PEP)-dependent phosphotransferase system (specifically the Enzyme II^Sor complex). During this transport, the sugar is phosphorylated, yielding intracellular L-sorbose 1-phosphate[3].

Because L-sorbose 1-phosphate cannot directly enter glycolysis, it serves as the specific substrate for SorE. SorE catalyzes the NADH-dependent reduction of the ketose phosphate to an alditol phosphate, D-sorbitol 6-phosphate (also known as D-glucitol 6-phosphate). A subsequent NAD⁺-dependent dehydrogenation step converts this intermediate into D-fructose 6-phosphate, which seamlessly integrates into the glycolytic pathway[1].

SorOperon SorboseExt L-Sorbose (Extracellular) Sorbose1P L-Sorbose 1-Phosphate (Intracellular) SorboseExt->Sorbose1P PTS (SorA/B/M) PEP -> Pyr Sorbitol6P D-Sorbitol 6-Phosphate (D-Glucitol 6-P) Sorbose1P->Sorbitol6P SorE Reductase NADH -> NAD+ Fructose6P D-Fructose 6-Phosphate (Glycolysis) Sorbitol6P->Fructose6P SorF Dehydrogenase NAD+ -> NADH

L-Sorbose catabolic pathway via L-sorbose 1-phosphate reductase (SorE) in microbial systems.

Experimental Design: The SorE Kinetic Assay

The standard method for quantifying SorE activity is a continuous spectrophotometric assay that monitors the oxidation of NADH at 340 nm.

Causality Behind Experimental Choices
  • Metal Ion Dependency : SorE is a metalloenzyme. The inclusion of a divalent cation (Mn²⁺ or Mg²⁺) is strictly required to coordinate the phosphate group of L-sorbose 1-phosphate within the active site. Without it, the enzyme exhibits zero baseline activity[4].

  • pH Optimization : The reduction of L-sorbose 1-phosphate consumes a proton (NADH + H⁺ NAD⁺). Utilizing a slightly acidic buffer (pH 6.2) drives the thermodynamic equilibrium toward the formation of D-sorbitol 6-phosphate[3].

  • Substrate Sourcing : L-sorbose 1-phosphate is notoriously difficult to source commercially. Experienced researchers often synthesize it in vitro via enzymatic phosphorylation using purified PTS components. Alternatively, D-fructose 1-phosphate is frequently used as a structural surrogate for preliminary high-throughput screening, though L-sorbose 1-phosphate is mandatory for definitive kcat​/Km​ profiling[3].

Quantitative Assay Parameters
ParameterValue / ConditionExperimental Rationale
Optimal Buffer 50 mM MOPS (pH 6.2)Favors the forward reduction reaction and proton consumption.
Temperature 30°C - 35°CMatches the physiological growth conditions of K. pneumoniae and L. casei.
Required Cofactor NADH (0.1 mM)Acts as the hydride donor for the reduction of the ketose to an alditol.
Required Activator Mn²⁺ (0.2 mM)Essential for substrate phosphate coordination in the active site.
Detection Wavelength 340 nmTracks the oxidation of NADH to NAD⁺ ( ϵ=6.22 mM−1cm−1 ).

Step-by-Step Self-Validating Protocol

This protocol is designed with built-in self-validation steps to ensure that background NADH oxidases in crude cell extracts do not produce false-positive kinetic readings.

AssayWorkflow Step1 1. Reagent Preparation (Buffer, NADH, MnCl2) Step2 2. Enzyme Addition (SorE or Cell Extract) Step1->Step2 Step3 3. Baseline Equilibration (340 nm, 3-5 mins) Step2->Step3 Step4 4. Substrate Initiation (Add L-Sorbose 1-P) Step3->Step4 Step5 5. Kinetic Monitoring (ΔA340/min) Step4->Step5

Step-by-step spectrophotometric assay workflow for L-sorbose-1-phosphate reductase activity.

Reagents Required
  • Assay Buffer : 50 mM MOPS, pH 6.2.

  • Cofactor Solution : 10 mM NADH (prepare fresh daily and protect from light).

  • Activator Solution : 10 mM MnCl₂.

  • Substrate Solution : 25 mM L-sorbose 1-phosphate (or D-fructose 1-phosphate as a surrogate).

  • Enzyme : Purified SorE or crude cell extract (dialyzed to remove endogenous metabolites).

Procedure
  • Spectrophotometer Setup : Power on the UV-Vis spectrophotometer and set the detection wavelength to 340 nm. Ensure the cuvette chamber is temperature-controlled at 30°C.

  • Reaction Mixture Assembly : In a 1 mL quartz cuvette, combine the following:

    • 800 µL of Assay Buffer (50 mM MOPS, pH 6.2)

    • 10 µL of 10 mM NADH (Final concentration: 0.1 mM)

    • 20 µL of 10 mM MnCl₂ (Final concentration: 0.2 mM)

    • 50–100 µL of Enzyme preparation.

    • Add ultra-pure water to bring the pre-initiation volume to 900 µL.

  • Self-Validation (Baseline Equilibration) : Mix the cuvette contents gently by inversion. Insert into the spectrophotometer and monitor the absorbance at 340 nm for 3 to 5 minutes.

    • Critical Check: The ΔA340​ should be zero. A decreasing baseline indicates the presence of contaminating NADH oxidases. If observed, calculate the background slope to subtract from the final rate.

  • Reaction Initiation : Add 100 µL of 25 mM L-sorbose 1-phosphate (Final concentration: 2.5 mM) to the cuvette. Mix rapidly by inversion.

  • Kinetic Monitoring : Record the decrease in absorbance at 340 nm continuously for 5 to 10 minutes. Ensure you capture the linear initial velocity ( V0​ ) phase of the reaction.

  • Negative Control Validation : Run a parallel assay replacing MnCl₂ with 1 mM EDTA. The absence of NADH oxidation confirms that the observed rate in the primary assay is strictly metal-dependent SorE activity[4].

  • Data Calculation : Calculate the specific activity using the Beer-Lambert law. One unit (U) of reductase activity is defined as the amount of enzyme required to oxidize 1 µmol of NADH per minute.

    Activity (U/mL)=6.22×Enzyme Volume (mL)(ΔA340​/min)×Total Volume (mL)​

References

  • Yebra, M. J., et al. "Genetics of l-Sorbose Transport and Metabolism in Lactobacillus casei." ASM Journals, 2000.[3] URL:

  • Wöhrl, B. M., and J. W. Lengeler. "Cloning and physical mapping of the sor genes for L-sorbose transport and metabolism from Klebsiella pneumoniae." PubMed, 1990.[1] URL:

  • Anderson, R. L., and R. A. Simkins. "L-Sorbose-1-phosphate reductase." ResearchGate (Methods in Enzymology), 1982.[4] URL:

  • "Genomic and functional characterization of the L‑sorbose phosphotransferase system in high-risk Escherichia coli lineages." ASM Journals, 2025.[2] URL:

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting non-specific binding in L-sorbose 1-phosphate affinity chromatography

Welcome to the technical support center for L-sorbose 1-phosphate affinity chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for L-sorbose 1-phosphate affinity chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during experimental workflows. My aim is to equip you with the scientific rationale behind each step, enabling you to diagnose and resolve issues effectively.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding L-sorbose 1-phosphate affinity chromatography:

Q1: What is the fundamental principle of L-sorbose 1-phosphate affinity chromatography?

Affinity chromatography is a powerful purification technique that separates molecules based on a highly specific binding interaction between a target molecule and a ligand immobilized on a stationary phase.[1][2] In this specific case, L-sorbose 1-phosphate acts as the ligand, which is covalently attached to a solid support matrix (like agarose beads).[1][3] When a complex mixture containing the target protein is passed through the column, only the protein with a specific affinity for L-sorbose 1-phosphate will bind, while other components are washed away.[4] The purified protein is then released (eluted) by altering the buffer conditions to disrupt the binding interaction.[4][5]

Q2: What types of proteins typically bind to an L-sorbose 1-phosphate affinity column?

The primary targets for this type of affinity chromatography are enzymes for which L-sorbose 1-phosphate is a substrate, inhibitor, or cofactor.[6] This can include certain kinases, phosphatases, or other metabolic enzymes involved in carbohydrate metabolism.[7] The specificity of the interaction is key to the high degree of purification that can be achieved.[2]

Q3: My target protein is not binding to the column. What are the likely causes?

Several factors could be at play if your protein fails to bind:

  • Incorrect Buffer Conditions: The pH and ionic strength of your binding buffer are critical.[8][9] Ensure the pH is optimal for the binding interaction, which is often near physiological pH.[4][10]

  • Presence of Interfering Substances: Chelating agents or high concentrations of reducing agents in your sample could interfere with the binding.

  • Inaccessible Binding Site: The L-sorbose 1-phosphate binding site on your protein might be sterically hindered or "hidden" within the protein's three-dimensional structure.[11]

  • Column Overloading: Applying too much sample can exceed the binding capacity of the resin.[12]

Q4: I'm seeing many non-specific bands in my elution fractions. How can I improve the purity?

Non-specific binding is a common challenge in affinity chromatography.[13] To improve purity, consider the following:

  • Optimize Wash Steps: Increase the volume and/or stringency of your wash buffers.[12]

  • Adjust Buffer Composition: Modifying the ionic strength or including non-ionic detergents in your wash and binding buffers can disrupt weak, non-specific interactions.[4]

  • Competitive Elution: If non-specific elution is suspected, using a competitive ligand in the elution buffer can provide a more specific release of your target protein.[14]

In-Depth Troubleshooting Guide: Non-Specific Binding

Non-specific binding occurs when proteins other than your target molecule adhere to the affinity resin, leading to a contaminated final product. This can be caused by ionic, hydrophobic, or other weak interactions between proteins and the matrix.[15][16]

Identifying the Problem

The primary indicator of non-specific binding is the presence of multiple unexpected bands on an SDS-PAGE gel of your eluted fractions. You may also observe a broad elution peak during chromatography instead of a sharp, defined peak.

Systematic Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting non-specific binding in your L-sorbose 1-phosphate affinity chromatography experiments.

G cluster_0 Diagnosis & Initial Checks cluster_1 Optimization of Binding & Wash Conditions cluster_2 Elution Strategy Refinement cluster_3 Resin & Column Maintenance Start High Non-Specific Binding Observed (Multiple Bands on SDS-PAGE) Check_Buffers Verify Buffer pH and Composition (Binding, Wash, Elution) Start->Check_Buffers Check_Sample Ensure Sample is Clarified and Filtered Check_Buffers->Check_Sample Increase_Ionic_Strength Increase Salt Concentration (e.g., 150-500 mM NaCl) in Binding/Wash Buffers Check_Sample->Increase_Ionic_Strength Add_Detergent Incorporate Non-Ionic Detergent (e.g., 0.1-1% Tween-20 or Triton X-100) in Wash Buffer Increase_Ionic_Strength->Add_Detergent Add_Competitor Add Low Concentration of Free L-sorbose in Wash Buffer Add_Detergent->Add_Competitor Gradient_Elution Implement a Gradient Elution (e.g., increasing L-sorbose or changing pH) Add_Competitor->Gradient_Elution Step_Elution Optimize Step Elution Conditions (Test different concentrations of eluting agent) Gradient_Elution->Step_Elution CIP Perform Cleaning-in-Place (CIP) (Follow manufacturer's protocol) Step_Elution->CIP Replace_Resin Consider Replacing the Resin if performance degrades CIP->Replace_Resin End Pure Target Protein Replace_Resin->End

Caption: Troubleshooting workflow for non-specific binding.

Detailed Experimental Protocols

1. Optimizing Ionic Strength in Wash Buffers

  • Rationale: Increasing the ionic strength of the wash buffer can disrupt weak electrostatic interactions that cause non-specific binding.[8][17]

  • Protocol:

    • Prepare a series of wash buffers with increasing concentrations of NaCl (e.g., 150 mM, 250 mM, 500 mM) in your standard binding buffer.

    • After loading your sample, wash the column with at least 10 column volumes of each of the prepared wash buffers, starting with the lowest salt concentration.

    • Collect fractions during the wash steps and analyze them by SDS-PAGE to determine the salt concentration at which non-specifically bound proteins are removed without eluting your target protein.

    • Proceed with your standard elution protocol.

2. Incorporating Additives to Reduce Non-Specific Interactions

This table summarizes common additives used to reduce non-specific binding and their mechanisms of action.

AdditiveRecommended ConcentrationMechanism of Action
Non-ionic Detergents (e.g., Tween-20, Triton X-100)0.1 - 1.0% (v/v)Disrupt hydrophobic interactions.
Glycerol 10 - 20% (v/v)Reduces non-specific hydrophobic interactions and can stabilize proteins.[12]
Arginine 0.5 - 2.0 MCan suppress protein aggregation and reduce non-specific binding.[13][18]
  • Protocol for Incorporating a Non-Ionic Detergent:

    • Prepare your wash buffer containing the desired concentration of a non-ionic detergent (e.g., 0.5% Tween-20).

    • After the initial wash with the binding buffer, wash the column with 5-10 column volumes of the detergent-containing wash buffer.

    • Follow with a wash of 3-5 column volumes of binding buffer without detergent to remove any residual detergent before elution.

    • Elute your target protein using your established protocol.

3. Implementing a Gradient Elution

  • Rationale: A gradual change in the elution conditions (e.g., increasing concentration of a competitive ligand or a pH gradient) can often separate proteins with different binding affinities, allowing for the isolation of your target protein from non-specifically bound contaminants.[8][14]

  • Protocol for a Competitive Elution Gradient:

    • Prepare two elution buffers: Elution Buffer A (your standard binding buffer) and Elution Buffer B (your binding buffer containing a high concentration of free L-sorbose, e.g., 1 M).

    • After the wash steps, apply a linear gradient from 0% to 100% Elution Buffer B over 10-20 column volumes.

    • Collect fractions throughout the gradient and analyze them by SDS-PAGE to identify the fractions containing your purified target protein.

References

  • Chrom Tech. (2025, October 20).
  • Chrom Tech. (2024, November 20).
  • GE Healthcare. (n.d.).
  • Wikipedia. (n.d.).
  • Agrisera. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Cube Biotech. (n.d.).
  • Bio-Rad. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Harvard Apparatus. (n.d.).
  • PubChem. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Huenupi, P., et al. (2000). Optimization of affinity and ion-exchange chromatographic processes for the purification of proteins.
  • Furrazola Gómez, G. (2014, April 12). How to reduce non-specific protein binding in IMAC matrix?
  • Element Lab Solutions. (n.d.). Reducing non-specific protein binding in HPLC.
  • ResearchGate. (2023, March 23).
  • Shimizu, Y., et al. (2003). A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins.
  • Wirth, M. J., et al. (2014). High ionic strength narrows the population of sites participating in protein ion-exchange adsorption: A single-molecule study. Langmuir, 30(44), 13246-13253.
  • G-Biosciences. (2024, February 29).
  • BioProcess International. (2015, February 6).
  • IMCS. (n.d.).
  • Waters Corporation. (n.d.). Tackling Non-Specific Binding of Biotherapeutics Using LC-MS Compatible QuanRecovery Sample Plates with MaxPeak High Performance Surfaces.
  • QxMD. (2025, November 11).
  • Cheméo. (n.d.). L-Sorbose (CAS 87-79-6) - Chemical & Physical Properties.
  • ChemicalBook. (n.d.). L-(-)-SORBOSE CAS#: 87-79-6.
  • Promega Connections. (2018, July 16).
  • NIST. (n.d.). L-Sorbose. NIST WebBook.
  • Chem-Impex. (n.d.). L-(-)-Sorbose.
  • GE Healthcare. (n.d.).
  • Hage, D. S. (2017). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years.
  • Romanovskaya-Romanko, E. A., et al. (2024). Biocatalytic Method for Producing an Affinity Resin for the Isolation of Immunoglobulins. Molecules, 29(14), 3289.
  • WuXi AppTec DMPK. (2024, January 4).
  • Arakawa, T., et al. (2007). Non-Affinity Purification of Antibodies. Current Pharmaceutical Biotechnology, 8(4), 237-242.
  • Akagi, M., et al. (2002). A practical synthesis of L-ribose. Chemical & Pharmaceutical Bulletin, 50(6), 866-868.
  • Thermo Fisher Scientific. (n.d.).
  • Purolite. (n.d.).
  • Mikhailopulo, I. A., & Miroshnikova, O. I. (2022). Synthesis of α-D-Ribose 1-Phosphate and 2-Deoxy-α-D-Ribose 1-Phosphate Via Enzymatic Phosphorolysis of 7-Methylguanosine and 7-Methyldeoxyguanosine. Current Protocols, 2(1), e347.

Sources

Optimization

Optimizing fermentation conditions for L-sorbose production

Welcome to the L-Sorbose Biomanufacturing Support Center . This portal provides drug development professionals and bioprocess engineers with authoritative, field-proven methodologies for optimizing the biotransformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the L-Sorbose Biomanufacturing Support Center . This portal provides drug development professionals and bioprocess engineers with authoritative, field-proven methodologies for optimizing the biotransformation of D-sorbitol to L-sorbose—a critical precursor in the industrial synthesis of L-ascorbic acid (Vitamin C).

Below, you will find mechanistic insights, self-validating standard operating procedures (SOPs), quantitative benchmarks, and an advanced troubleshooting guide.

Part 1: Mechanistic Overview & Pathway Dynamics

The industrial standard for L-sorbose production relies on the incomplete oxidation of D-sorbitol by Gluconobacter oxydans[1]. This regioselective conversion is catalyzed by a membrane-bound D-sorbitol dehydrogenase (SLDH) located on the outer surface of the cytoplasmic membrane[1][2]. Because SLDH is coupled directly to the respiratory chain, the reaction is strictly aerobic and highly dependent on efficient electron transfer.

A major kinetic bottleneck in this process is product inhibition caused by the accumulation of the reduced cofactor NADPH[3]. Advanced bioprocesses often employ cofactor recycling systems (such as LreNOX) to continuously regenerate NADP+, thereby pulling the reaction forward and preventing SLDH stalling[3].

Pathway Sorbitol D-Sorbitol SLDH GoSLDH (Membrane-bound) Sorbitol->SLDH Oxidation Sorbose L-Sorbose SLDH->Sorbose NADPH NADPH (Inhibitor) SLDH->NADPH Reduction NADP NADP+ NADP->SLDH Co-factor LreNOX LreNOX (Recycling) NADPH->LreNOX Regeneration LreNOX->NADP H2O

Biochemical pathway of D-sorbitol oxidation to L-sorbose with NADP+ cofactor recycling.

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each critical step includes a specific validation metric to confirm success before proceeding.

Protocol A: Bench-Scale Bioreactor Batch Fermentation

Objective: Achieve high-titer L-sorbose production using free G. oxydans cells.

  • Seed Culture Preparation

    • Action: Inoculate G. oxydans into a seed medium containing 150 g/L D-sorbitol and 6 g/L yeast extract[1]. Incubate at 30°C, 200 rpm for 24 hours.

    • Causality: Pre-adapts the cells to high osmotic pressure and upregulates SLDH expression prior to bioreactor transfer.

    • Validation: Measure OD₆₀₀. Proceed only if OD₆₀₀ is between 1.5 and 2.0, confirming the cells have exited the lag phase.

  • Bioreactor Initialization & Inoculation

    • Action: Transfer the seed culture (5-10% v/v inoculum ratio) into a 5-L bioreactor containing sterilized production medium[2]. Set temperature to 30°C and pH to 5.5 (controlled via automatic addition of NaOH/HCl)[2].

    • Causality:G. oxydans is highly sensitive to pH fluctuations; maintaining pH 5.5 prevents the denaturation of membrane-bound enzymes.

    • Validation: Take an immediate post-inoculation sample. The baseline OD₆₀₀ should read ~0.15–0.20, and HPLC should confirm the exact starting D-sorbitol concentration.

  • Aeration and Agitation Control

    • Action: Set aeration to 1.0–1.5 vvm and cascade agitation to maintain Dissolved Oxygen (DO) > 20%[2].

    • Causality: The oxidation reaction requires molecular oxygen as the terminal electron acceptor. If DO drops below 20%, SLDH activity halts.

    • Validation: Monitor the DO probe. A sharp drop in DO within the first 4 hours validates active cellular respiration and the onset of bioconversion.

  • Harvest and Product Recovery

    • Action: Terminate fermentation at 24–28 hours. Centrifuge to remove biomass, treat the supernatant with activated charcoal for decolorization, and concentrate via vacuum evaporation[2].

    • Validation: Perform final HPLC analysis. A successful run will show <5 g/L residual D-sorbitol and an L-sorbose peak corresponding to >90% theoretical yield.

Protocol B: Whole-Cell Immobilization Matrix Setup

Objective: Protect cells from substrate toxicity (>150 g/L D-sorbitol) and enable semi-continuous fed-batch fermentation[1].

  • Matrix Formulation

    • Action: Harvest G. oxydans cells via centrifugation. Resuspend the pellet in a sterile solution of 2.5% (w/v) sodium alginate and 0.5% (w/v) diatomite[2].

    • Causality: Sodium alginate forms the structural hydrogel, while diatomite increases the porosity of the bead, enhancing oxygen and substrate mass transfer to the trapped cells.

    • Validation: The mixture must form a smooth, homogeneous slurry without visible cell clumps to ensure uniform bead formation.

  • Extrusion and Curing

    • Action: Extrude the slurry dropwise through a syringe into a sterile 0.2 M CaCl₂ solution. Allow beads to harden for 30 minutes[2].

    • Causality: Calcium ions cross-link the alginate polymers, instantly forming semi-permeable solid spheres (optimal diameter ~2.0 mm)[1].

    • Validation (The "Tweezers Test"): Extract a cured bead and apply gentle pressure with sterile tweezers. The bead must deform elastically without rupturing. If it bursts, increase curing time or CaCl₂ concentration.

Part 3: Quantitative Performance Benchmarks

The table below summarizes the expected outcomes when applying different strain modifications and fermentation strategies. Use this data to benchmark your laboratory's performance.

Strain / BiocatalystKey Modification / StrategyInitial D-SorbitolL-Sorbose TiterFermentation TimeRef
G. oxydans WSH-003 Wild-Type (Control)150 g/L~96.0 g/L24 h[2]
G. oxydans-sldhAB6 Poly(A/T) tail overexpression150 g/L135.0 g/L18 h[1]
G. oxydans-sldhAB6 Immobilized Cells (Alginate)150 g/L (Fed-batch)+33.7% yield boostSemi-continuous[1]
G. oxydans MMC10 Microdroplet Adaptive Evolution300 g/L160.0 g/L60 h[4]
E. coli gosldh-lrenox GoSLDH + LreNOX Co-expression50 mM (~9.1 g/L)4.1 g/L40 min[3]

Part 4: Troubleshooting Guides & FAQs

Q1: My fermentation stalls and cell growth halts when I use initial D-sorbitol concentrations above 150 g/L. Why is this happening? A: You are experiencing severe substrate-induced toxicity and osmotic stress[5]. While G. oxydans is adapted to high-sugar environments, D-sorbitol concentrations exceeding 10-15% (w/v) rapidly dehydrate the cells and inhibit cell division[4][5]. Corrective Action: Do not use simple batch fermentation for high titers. Switch to a fed-batch strategy where D-sorbitol is kept below 100 g/L and continuously fed, or utilize cell immobilization (Protocol B) to physically buffer the cells against osmotic shock[1]. Alternatively, consider using adaptively evolved strains like MMC10, which can tolerate up to 300 g/L[4].

Q2: The Dissolved Oxygen (DO) rapidly drops to zero during the exponential phase, and L-sorbose production flatlines. How should I manage this? A: The SLDH enzyme is membrane-bound and directly funnels electrons into the respiratory chain, creating a massive, instantaneous biological oxygen demand (BOD)[2]. When DO hits zero, the terminal electron acceptor is missing, and oxidation stops. Corrective Action: First, ensure your bioreactor's agitation is cascaded to the DO probe to automatically ramp up RPMs when DO falls below 20%[2]. If you max out your impeller speed, increase aeration to 1.5 vvm. If mass transfer is still insufficient, supplement the medium with oxygen vectors (e.g., n-dodecane or specific oxygen-carriers) to artificially boost oxygen solubility[1].

Q3: My HPLC analysis shows the accumulation of D-fructose alongside L-sorbose. Where is this byproduct coming from? A: This is a known metabolic diversion. G. oxydans possesses endogenous NAD-dependent xylitol dehydrogenases that promiscuously bind D-sorbitol and oxidize it into D-fructose[6]. This shunts your substrate into the pentose phosphate pathway for cell growth rather than product accumulation[6]. Corrective Action: Maintain strict pH control (pH 5.0-6.0), as the optimum pH for xylitol dehydrogenase differs slightly from SLDH[2][6]. For a permanent fix, utilize a genetically engineered strain with targeted knockouts of the xylitol dehydrogenase genes[6].

Troubleshooting Start Fermentation Stalled Low Yield CheckDO Check DO Level Start->CheckDO DO_Low DO < 20% CheckDO->DO_Low Yes DO_High DO > 20% CheckDO->DO_High No FixDO Increase Agitation/Aeration or add Oxygen Carriers DO_Low->FixDO CheckSub Check Initial D-Sorbitol DO_High->CheckSub Sub_High > 150 g/L CheckSub->Sub_High Yes FixSub Switch to Fed-Batch or Immobilize Cells Sub_High->FixSub

Diagnostic logic tree for troubleshooting stalled L-sorbose fermentations.

References

  • Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in Gluconobacter oxydans WSH-003. National Center for Biotechnology Information (NCBI).[Link]

  • Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with Gluconobacter oxydans. National Center for Biotechnology Information (NCBI). [Link]

  • Overcoming NADPH product inhibition improves D-sorbitol conversion to L-sorbose. German National Library (DNB).[Link]

  • Rapid Enabling of Gluconobacter oxydans Resistance to High D-Sorbitol Concentration and High Temperature by Microdroplet-Aided Adaptive Evolution. Frontiers.[Link]

  • Identification of NAD-Dependent Xylitol Dehydrogenase from Gluconobacter oxydans WSH-003. ACS Omega.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of Synthesized L-Sorbose 1-Phosphate: A Methodological Comparison and HPLC-MS Protocol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology Introduction: The Analytical Challenge of Rare Sugar Phosphates L-sor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Methodology

Introduction: The Analytical Challenge of Rare Sugar Phosphates

L-sorbose 1-phosphate (L-S1P) is a rare sugar phosphate and a critical metabolic intermediate. Recent oncological research has demonstrated that L-sorbose is internalized by cells and phosphorylated by ketohexokinase (KHK) to form L-S1P, which subsequently accumulates and impairs glucose metabolism, inducing apoptosis in cancer cells [1].

As interest in L-S1P for therapeutic and biochemical applications grows, so does the need for rigorous purity validation following its chemical or enzymatic synthesis. Sugar phosphates present a unique analytical trilemma:

  • High Polarity: They are extremely hydrophilic and carry a negative charge at physiological pH, making them unretained on standard reversed-phase (RP) columns.

  • Lack of Chromophores: They cannot be detected by standard UV/Vis detectors.

  • Thermal Instability: They degrade at high temperatures, complicating gas chromatography (GC) workflows.

To establish a robust quality control pipeline, this guide objectively compares available analytical platforms and provides a self-validating, step-by-step Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol for L-S1P purity validation.

Methodological Comparison: Selecting the Gold Standard

To validate the purity of synthesized L-S1P, the chosen analytical method must not only quantify the target analyte but also resolve it from isobaric synthesis byproducts (such as its C-3 epimer, D-fructose 1-phosphate) and matrix interferents.

Table 1 summarizes the performance of standard analytical platforms for sugar phosphate analysis.

Table 1: Performance Comparison of Analytical Platforms for L-S1P
Analytical PlatformRetention & Isomeric ResolutionDetection SensitivitySample Prep ComplexityMatrix SusceptibilityVerdict for L-S1P Purity
HILIC-ESI-MS/MS Excellent. Resolves epimers (e.g., L-S1P vs. D-F1P) via orthogonal polar interactions.High (pg to ng/mL range).Low. Direct injection after protein crash/desalting.Medium. Requires isotope dilution to mitigate ion suppression.Gold Standard
Ion-Pair RP-LC-MS Good. Retains polar analytes via pairing agents (e.g., tributylamine).Moderate.Low.High. Pairing agents persistently contaminate MS source, suppressing signal [2].Not Recommended
GC-MS Good. Excellent resolution post-derivatization.High.High. Requires tedious two-step derivatization (e.g., methoximation & silylation).Low.Orthogonal Alternative
1H-NMR Moderate. Suffers from overlapping anomeric sugar proton signals.Low (µg to mg range required).Low.High. Buffer salts severely distort peak chemical shifts.Structural Confirmation Only

The Causality Behind the Choice: Standard reversed-phase liquid chromatography (RPLC) fails to retain highly polar sugar phosphates without the use of ion-pairing reagents, which persistently contaminate MS sources and suppress ionization[2]. Hydrophilic interaction liquid chromatography (HILIC) overcomes this by utilizing a polar stationary phase (e.g., zwitterionic or amine-based) and a highly organic mobile phase, which is ideal for the desolvation process in Electrospray Ionization (ESI) [3]. Therefore, HILIC-MS/MS is the optimal choice for L-S1P purity validation.

Analytical Workflow Visualization

The following workflow illustrates the self-validating analytical pipeline, from crude synthesis extraction to final isomeric resolution.

Workflow N1 Crude L-Sorbose 1-Phosphate (Enzymatic Synthesis / Extract) N2 Sample Preparation (Cold ACN Crash & Desalting) N1->N2 Quench & Extract N3 HILIC Chromatographic Separation (ZIC-pHILIC, pH 9.0 Buffer) N2->N3 10 µL Injection N5 Orthogonal Validation (Spiked SIL-IS & Blanks) N2->N5 Aliquot for QC N4 ESI(-) MS/MS Detection (MRM: m/z 259 → 97) N3->N4 Elution N6 Purity & Isomeric Resolution (Separation from Fructose-1-Phosphate) N4->N6 Data Processing N5->N4 Matrix Effect Check

Fig 1. Self-validating HILIC-MS/MS workflow for L-sorbose 1-phosphate purity analysis.

Detailed Experimental Protocol: HILIC-MS/MS

This protocol is engineered as a self-validating system . Biological matrices and enzymatic synthesis buffers contain salts that cause severe ion suppression for sugar phosphates; thus, rigorous sample preparation and the use of internal standards are required to ensure data integrity [4].

Reagents and Materials
  • Stationary Phase: SeQuant® ZIC®-pHILIC polymeric column (150 × 2.1 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Ammonium Carbonate in LC-MS grade Water, adjusted to pH 9.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile (ACN).

  • Internal Standard (IS): 13C6​ -D-fructose 1-phosphate or Mannose 1-phosphate (if 13C -L-S1P is unavailable).

Causality Check: Why pH 9.0? The phosphate group has pKa values around 1.5 and 6.5. At pH 9.0, the phosphate group is fully deprotonated (existing as a dianion). This ensures consistent electrostatic interaction with the zwitterionic stationary phase and prevents peak tailing caused by secondary interactions with metal hardware.

Sample Preparation (The Self-Validating Matrix)
  • Quenching & Precipitation: Transfer 50 µL of the crude L-S1P synthesis mixture into a pre-chilled microcentrifuge tube. Add 200 µL of ice-cold Acetonitrile (80% final ACN concentration).

  • IS Spiking: Immediately spike in 10 µL of the Internal Standard solution (1 µg/mL).

  • Incubation & Centrifugation: Vortex for 30 seconds and incubate at -20°C for 30 minutes to ensure complete precipitation of synthesis enzymes (e.g., KHK or aldolases). Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Supernatant Recovery: Transfer the supernatant to an MS-compatible autosampler vial.

Causality Check: Crashing the sample in 80% ACN not only removes proteins but perfectly matches the initial highly organic conditions of the HILIC gradient. Injecting highly aqueous samples onto a HILIC column causes severe peak distortion and breakthrough.

LC-MS/MS Instrument Conditions
  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 45°C (Improves mass transfer and sharpens peaks for bulky sugar phosphates).

  • Gradient Program:

    • 0.0 - 2.0 min: 85% B

    • 2.0 - 12.0 min: Linear decrease to 40% B

    • 12.0 - 15.0 min: Hold at 40% B (Wash)

    • 15.1 - 22.0 min: 85% B (Re-equilibration)

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • MRM Transitions:

    • L-S1P (Target): m/z 259.0 → 97.0 (Primary quantifier, H2​PO4−​ loss); m/z 259.0 → 79.0 (Qualifier, PO3−​ loss).

    • IS ( 13C6​ -F1P): m/z 265.0 → 97.0.

System Suitability and Self-Validation Criteria

To guarantee trustworthiness, the analytical batch must validate itself through the following criteria:

  • Procedural Blank: An injection of 80% ACN must show an L-S1P peak area < 0.1% of the lowest calibration standard to rule out column carryover.

  • Isomeric Resolution: A system suitability standard containing both L-S1P and D-F1P must be injected. The method must demonstrate a baseline resolution ( Rs​≥1.5 ) between the two C-3 epimers.

  • Matrix Effect Calculation: The absolute peak area of the spiked IS in the sample matrix must be compared to the IS spiked into neat solvent. If signal suppression exceeds 40% (Recovery < 60%), the sample must be further diluted prior to injection.

Data Interpretation: Calculating Purity

Once the data is acquired, purity is not merely the area percent of the L-S1P peak. True purity validation accounts for response factors and isobaric interferences.

  • Identify Isobars: Confirm that the peak eluting at the L-S1P retention time has the correct quantifier/qualifier ion ratio (typically 3:1 for 97.0 / 79.0 fragments).

  • Quantify Impurities: Evaluate the chromatogram for unreacted substrates (e.g., free L-sorbose, detected via a separate MRM or full scan) and degradation products (e.g., inorganic phosphate at m/z 97.0 → 79.0 eluting in the void).

  • Final Calculation: Use the internal standard-corrected calibration curve to determine the absolute concentration of L-S1P in the crude mixture, dividing this by the total theoretical yield to determine the absolute synthesis purity.

References

  • Source: researchgate.
  • Source: acs.
  • Source: 17img.
  • Source: benchchem.
Comparative

A Comparative Guide to Isotopic Labeling Studies with L-Sorbose 1-Phosphate: A Novel Tool for Probing Glycolytic Regulation

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Conventional Metabolic Tracers Stable isotope labeling is a cornerstone of metabolic research, enabling the precise tracking of atoms t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Metabolic Tracers

Stable isotope labeling is a cornerstone of metabolic research, enabling the precise tracking of atoms through intricate biochemical networks.[1] While tracers like ¹³C-glucose and ¹³C-glutamine have been instrumental in mapping central carbon metabolism, their utility is primarily in tracking carbon flow.[2] However, the regulation of these pathways often involves allosteric effectors that modulate enzyme activity without being consumed in the primary metabolic cascade. To study these regulatory events, novel tracer strategies are required.

This guide introduces the concept of using isotopically labeled L-sorbose 1-phosphate (S-1-P) as a unique tool to investigate the regulation of glycolysis. In many biological systems, particularly in cancer cells, L-sorbose is taken up and phosphorylated by ketohexokinase (KHK) to produce S-1-P.[1][3] This metabolite has been shown to be a potent inhibitor of hexokinase, the gatekeeper enzyme of glycolysis.[1][3] By using an isotopically labeled version of L-sorbose, we can specifically track its conversion to S-1-P and directly probe its impact on hexokinase activity and glycolytic flux. This approach offers a significant advantage over traditional tracers by providing a direct readout of a key regulatory interaction.

This guide will provide a comparative analysis of this proposed methodology against established techniques, detail a plausible experimental workflow from synthesis to analysis, and discuss the potential applications in basic research and drug development.

Comparative Analysis: L-Sorbose 1-Phosphate vs. Conventional Tracers

The choice of an isotopic tracer is critical and dictates the type of information that can be obtained from an experiment.[2] Here, we compare the proposed use of isotopically labeled L-sorbose with established tracers like ¹³C-glucose and ¹³C-fructose.

FeatureIsotopically Labeled L-SorboseIsotopically Labeled D-GlucoseIsotopically Labeled D-Fructose
Primary Application Probing hexokinase regulation and its impact on glycolysis.Measuring flux through glycolysis, the pentose phosphate pathway, and the TCA cycle.Tracing the fate of fructose metabolism, particularly in tissues with high ketohexokinase activity.
Mechanism of Action L-sorbose is converted to L-sorbose 1-phosphate, which allosterically inhibits hexokinase.[1][3]Enters glycolysis and is catabolized, with labeled carbons incorporated into downstream metabolites.Phosphorylated by ketohexokinase to fructose 1-phosphate, which is then cleaved and enters glycolysis.[4]
Key Insights Direct measurement of the engagement of a key glycolytic regulator with its target. Quantification of the inhibitory effect on glycolytic entry.Provides a global view of central carbon metabolism and pathway activity.[5]Elucidates the contribution of fructose to cellular bioenergetics and biosynthesis.
Potential Advantages Provides a functional readout of a specific regulatory event. Can be used to screen for modulators of the S-1-P/hexokinase interaction.Well-established methodologies and extensive literature for data interpretation.Useful for studying fructose-specific metabolic reprogramming in diseases like cancer.[4]
Potential Limitations The metabolic fate of L-sorbose beyond S-1-P is not well-characterized in all systems. Uptake and phosphorylation rates may vary between cell types.Does not directly report on allosteric regulation of metabolic enzymes.The metabolic effects can be complex due to the rapid depletion of ATP during fructose phosphorylation.[4]

Experimental Workflow: From Synthesis to Data Interpretation

The successful implementation of an isotopic labeling study with L-sorbose requires a meticulously planned workflow. The following sections provide a detailed, step-by-step guide for researchers.

Part 1: Synthesis of Isotopically Labeled L-Sorbose 1-Phosphate

Proposed Enzymatic Synthesis Protocol:

  • Starting Material: Commercially available, uniformly labeled ¹³C-L-sorbose ([U-¹³C₆]-L-sorbose) would be the ideal starting material.

  • Phosphorylation: The phosphorylation of L-sorbose to L-sorbose 1-phosphate is catalyzed by ketohexokinase (KHK).[1][3] A recombinant, purified KHK can be used for this enzymatic reaction.

  • Reaction Mixture:

    • [U-¹³C₆]-L-sorbose (e.g., 10 mM)

    • ATP (1.5 equivalents)

    • MgCl₂ (as a cofactor for KHK)

    • Purified ketohexokinase (KHK)

    • Tris-HCl buffer (pH 7.5)

  • Incubation: The reaction mixture should be incubated at 37°C. The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by LC-MS to detect the formation of [U-¹³C₆]-L-sorbose 1-phosphate.

  • Purification: The labeled L-sorbose 1-phosphate can be purified from the reaction mixture using anion-exchange chromatography.

  • Verification: The identity and isotopic enrichment of the purified product should be confirmed by high-resolution mass spectrometry and NMR spectroscopy.

Part 2: Cell Culture and Isotopic Labeling

This protocol is designed for adherent cancer cell lines known to express ketohexokinase.

  • Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Medium Preparation: Prepare a glucose-free culture medium supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled glucose and other sugars. Add a known concentration of unlabeled glucose (e.g., 5 mM) as the primary carbon source.

  • Tracer Addition: To initiate the labeling experiment, add isotopically labeled L-sorbose to the culture medium at a concentration known to elicit a biological response (e.g., 25 mM, as used in studies demonstrating apoptosis induction).[7]

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to track the dynamic changes in metabolite labeling.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80% methanol to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and proteins.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

Part 3: Analytical Methods

The analysis of isotopically labeled metabolites is typically performed using mass spectrometry.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography.

    • Separate the metabolites using a method optimized for polar molecules, such as hydrophilic interaction liquid chromatography (HILIC).

    • Detect the metabolites using a tandem mass spectrometer operating in negative ion mode.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify L-sorbose, L-sorbose 1-phosphate, and key glycolytic intermediates (e.g., glucose 6-phosphate, fructose 6-phosphate, fructose 1,6-bisphosphate).

  • Data Analysis:

    • Correct the raw data for the natural abundance of stable isotopes.

    • Calculate the fractional isotopic enrichment of each metabolite at each time point.

    • Determine the absolute concentration of metabolites by using a standard curve generated with unlabeled standards.

Visualization of the Experimental Workflow and Metabolic Pathway

To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.

G cluster_synthesis Part 1: Synthesis of Labeled S-1-P cluster_cell_culture Part 2: Cell Culture & Labeling cluster_analysis Part 3: Analysis U-13C6-L-Sorbose U-13C6-L-Sorbose KHK KHK U-13C6-L-Sorbose->KHK ATP ATP ATP->KHK U-13C6-L-Sorbose-1-P U-13C6-L-Sorbose-1-P KHK->U-13C6-L-Sorbose-1-P Purification Purification U-13C6-L-Sorbose-1-P->Purification Tracer Tracer Purification->Tracer Cells Cells Medium Medium Cells->Medium Medium->Tracer Extraction Extraction Tracer->Extraction LCMS LCMS Extraction->LCMS DataAnalysis DataAnalysis LCMS->DataAnalysis

Caption: A generalized experimental workflow for isotopic labeling studies with L-sorbose 1-phosphate.

G cluster_uptake cluster_phosphorylation cluster_glycolysis Extracellular L-Sorbose Extracellular L-Sorbose Intracellular L-Sorbose Intracellular L-Sorbose Extracellular L-Sorbose->Intracellular L-Sorbose GLUT5 KHK KHK Intracellular L-Sorbose->KHK L-Sorbose-1-Phosphate L-Sorbose-1-Phosphate KHK->L-Sorbose-1-Phosphate Hexokinase Hexokinase L-Sorbose-1-Phosphate->Hexokinase Inhibition Glucose Glucose Glucose->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P Glycolysis Downstream Glycolysis G6P->Glycolysis

Caption: The metabolic fate of L-sorbose and its inhibitory effect on glycolysis.

Expected Outcomes and Interpretation

The data generated from these experiments will provide novel insights into the regulation of glycolysis.

  • Tracking the Tracer: The detection of isotopically labeled L-sorbose 1-phosphate within the cells will confirm its uptake and phosphorylation. The rate of its accumulation will provide a measure of the activity of the L-sorbose uptake and phosphorylation pathway.

  • Assessing Hexokinase Inhibition: A key outcome will be the impact on the labeling of glycolytic intermediates. If L-sorbose 1-phosphate inhibits hexokinase, we would expect to see a decrease in the fractional enrichment of ¹³C in glucose 6-phosphate and downstream metabolites derived from the exogenously supplied ¹³C-glucose.

  • Quantifying the Effect: By comparing the labeling patterns in cells treated with labeled L-sorbose to control cells, it will be possible to quantify the degree of hexokinase inhibition. This can be correlated with the intracellular concentration of labeled L-sorbose 1-phosphate.

  • Applications in Drug Discovery: This experimental system can be adapted for high-throughput screening to identify small molecules that either enhance or block the inhibitory effect of L-sorbose 1-phosphate on hexokinase. Such compounds could have therapeutic potential in diseases characterized by dysregulated glycolysis, such as cancer.[8]

Conclusion and Future Perspectives

Isotopic labeling studies with L-sorbose 1-phosphate represent a novel and powerful approach to dissect the regulation of glycolysis. While the direct use of this tracer has not been extensively documented, the known metabolic fate of L-sorbose and the established methodologies for isotopic labeling provide a strong foundation for its successful implementation. This guide provides a comprehensive framework for researchers to design and execute such studies, from the synthesis of the labeled compound to the interpretation of the resulting data. The insights gained from this approach have the potential to advance our understanding of metabolic regulation in health and disease and to open new avenues for therapeutic intervention.

References

  • Gao, X., et al. (2022). Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism. Communications Biology, 5(1), 259. [Link]

  • International Union of Biochemistry and Molecular Biology. (n.d.). Enzyme Nomenclature EC 2.7.1.3. Retrieved from [Link]

  • Gao, X., et al. (2023). Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism. PubMed. [Link]

  • Gao, X., et al. (2022). Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism. ResearchGate. [Link]

  • Gao, X., et al. (2022). Reaction scheme for glucose isomerization to fructose and sorbose over. ResearchGate. [Link]

  • Alpert, C. A., & Siebers, U. (2000). Genetics of l-Sorbose Transport and Metabolism in Lactobacillus casei. Journal of Bacteriology, 182(2), 334-342. [Link]

  • Shinjoh, M., et al. (2002). The metabolic pathway of d-sorbitol, l-sorbose, and their metabolites in Gluconobacter strains. ResearchGate. [Link]

  • Whitesides, G. M., & Wong, C. H. (1992). Enzymatic synthesis of isotopically labeled carbohydrates, nucleotides and citric acid intermediates. U.S. Patent No. 5,227,296. Washington, DC: U.S.
  • Alpert, C. A., & Siebers, U. (2000). Genetics of L-sorbose transport and metabolism in Lactobacillus casei. PubMed. [Link]

  • Alpert, C. A., & Siebers, U. (2000). Genetics of L-Sorbose Transport and Metabolism in Lactobacillus casei. ResearchGate. [Link]

  • Loo, S. Y., et al. (2020). Ketohexokinase-mediated fructose metabolism is lost in hepatocellular carcinoma and can be leveraged for metabolic imaging. Science Advances, 6(43), eaba9781. [Link]

  • Raushel, F. M., & Cleland, W. W. (1973). The Substrate and Anomeric Specificity of Fructokinase. Journal of Biological Chemistry, 248(23), 8174-8177. [Link]

  • Sternberg, D., & Mandels, G. R. (1979). Influence of L-Sorbose on Growth and Enzyme Synthesis of Trichoderma reesei C-5. Journal of Bacteriology, 139(3), 761-769. [Link]

  • Lee, W. N. P., et al. (2018). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Metabolites, 8(4), 83. [Link]

  • De Wulf, P., et al. (2002). The metabolic pathway of D-sorbitol, L-sorbose and their metabolites in Gluconobacter strains. ResearchGate. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 15, 12-23. [Link]

  • Kita, D., et al. (2003). Enzymatic synthesis of novel oligosaccharides from L-sorbose, maltose, and sucrose using kojibiose phosphorylase. Journal of bioscience and bioengineering, 95(4), 396-402. [Link]

  • Diggle, T. A., et al. (2005). Ketohexokinase: Expression and Localization of the Principal Fructose-metabolizing Enzyme. Journal of Histochemistry & Cytochemistry, 53(7), 827-834. [Link]

  • Faubert, B., et al. (2017). Metabolic pathway analysis using stable isotopes in patients with cancer. Nature Reviews Cancer, 17(11), 653-668. [Link]

  • John, S., et al. (2011). Subcellular Localization of Hexokinases I and II Directs the Metabolic Fate of Glucose. PLoS ONE, 6(3), e17674. [Link]

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  • Mettler-Altmann, T., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical chemistry, 87(11), 5645-5653. [Link]

  • Millard, P., et al. (2015). Impact of kinetic isotope effects in isotopic studies of metabolic systems. BMC systems biology, 9, 64. [Link]

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  • De, la C., et al. (n.d.). Supporting Information One Step Synthesis of Labeled Sugar Nucleotides for Protein O-GlcNAc Modification studies by Chemical Function Analysis. Amazon AWS. [Link]

  • Chen, X., et al. (2022). Enhanced production of l-sorbose by systematic engineering of dehydrogenases in Gluconobacter oxydans. Microbial cell factories, 21(1), 44. [Link]

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  • Lee, W. N. P., et al. (2022). Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria. Semantic Scholar. [Link]

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Validation

A Comparative Guide to the Metabolic Effects of L-Sorbose 1-Phosphate and Fructose 1,6-Bisphosphate

For researchers, scientists, and drug development professionals, understanding the nuanced roles of metabolic intermediates is paramount. This guide provides an in-depth comparison of two sugar phosphates: the well-chara...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the nuanced roles of metabolic intermediates is paramount. This guide provides an in-depth comparison of two sugar phosphates: the well-characterized glycolytic cornerstone, Fructose 1,6-bisphosphate (FBP), and the less-understood rare sugar derivative, L-Sorbose 1-phosphate (S-1-P). We will delve into their distinct metabolic fates, their impacts on cellular bioenergetics, and provide robust experimental frameworks for their investigation.

Introduction: Two Sugar Phosphates at a Metabolic Crossroads

Fructose 1,6-bisphosphate is a central molecule in the glycolytic pathway, representing a commitment step for glucose to be catabolized for energy.[1][2] Its production and cleavage are tightly regulated, ensuring cellular energy homeostasis.[3][4] Beyond its role in glycolysis, FBP has shown therapeutic potential, offering protection to tissues under ischemic and hypoxic conditions.[5][6]

In contrast, L-Sorbose 1-phosphate is the intracellular product of the rare sugar L-sorbose.[7][8] L-sorbose itself is a C-3 epimer of D-fructose and is not readily metabolized by human cells.[7] However, upon entering cells, primarily via the GLUT5 transporter, it is phosphorylated by ketohexokinase (KHK) to form S-1-P.[7][9] Recent studies have illuminated a significant metabolic role for S-1-P: the potent inhibition of hexokinase, the first enzyme in the glycolytic pathway.[7][8] This inhibitory action positions S-1-P as a modulator of glucose metabolism with potential applications in oncology.[7][10]

This guide will provide a comparative analysis of these two molecules, exploring their divergent metabolic functions and offering detailed protocols for their empirical study.

Metabolic Pathways: A Tale of Two Fates

The metabolic roles of FBP and S-1-P are fundamentally different. FBP is a key intermediate that drives energy production, while S-1-P acts as a metabolic checkpoint, inhibiting the entry of glucose into glycolysis.

Fructose 1,6-bisphosphate (FBP): The Engine of Glycolysis

FBP is formed from Fructose 6-phosphate by the enzyme phosphofructokinase-1 (PFK-1), a critical regulatory point in glycolysis.[11] FBP is then cleaved by aldolase into two triose phosphates: glyceraldehyde 3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP), which continue down the glycolytic pathway to generate ATP.[12] Furthermore, FBP acts as a feed-forward activator of pyruvate kinase, another key glycolytic enzyme.[4]

L-Sorbose 1-phosphate (S-1-P): The Glycolytic Gatekeeper

Once formed from L-sorbose, S-1-P's primary known metabolic action in mammalian cells is the inhibition of hexokinase.[7][8] By inhibiting this enzyme, S-1-P effectively blocks the phosphorylation of glucose to glucose 6-phosphate (G6P), thereby preventing its entry into glycolysis.[7] This leads to an overall attenuation of the glycolytic flux. The downstream metabolic fate of S-1-P in mammalian cells is not as well-characterized as the bacterial pathway, where it can be further metabolized.[13][14]

cluster_0 Glycolysis cluster_1 L-Sorbose Metabolism Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P Hexokinase F6P Fructose 6-Phosphate G6P->F6P FBP Fructose 1,6-Bisphosphate F6P->FBP PFK-1 Triose_P Triose Phosphates FBP->Triose_P Aldolase Pyruvate Pyruvate Triose_P->Pyruvate ATP_Prod ATP Production Pyruvate->ATP_Prod L_Sorbose L-Sorbose S1P L-Sorbose 1-Phosphate L_Sorbose->S1P Ketohexokinase S1P->G6P Inhibits

Figure 1: Contrasting metabolic roles of FBP and S-1-P.

Comparative Analysis of Metabolic Effects

ParameterL-Sorbose 1-PhosphateFructose 1,6-Bisphosphate
Primary Metabolic Role Inhibitor of GlycolysisIntermediate in Glycolysis
Key Enzyme Interaction Inhibits Hexokinase[7][8]Substrate for Aldolase; Activator of Pyruvate Kinase[4][12]
Effect on Glycolytic Flux DecreasesIncreases (as a downstream product)
Impact on Cellular ATP Leads to decreased ATP production from glucose[7]Contributes to ATP production[5]
Therapeutic Potential Anti-cancer agent by impairing glucose metabolism[7]Protectant against ischemia/hypoxia[5][6]

Experimental Protocols for Comparative Analysis

To empirically compare the metabolic effects of S-1-P and FBP, a multi-faceted approach is required. The following protocols provide a framework for investigating their impact on cell viability, enzyme kinetics, and overall metabolic state.

Cell Viability and Proliferation Assay

Objective: To determine the cytotoxic and anti-proliferative effects of L-sorbose (the precursor to S-1-P) and FBP on a cancer cell line (e.g., HepG2, a hepatocellular carcinoma line known to express GLUT5 and KHK).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) to 80% confluency.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Treatment: Prepare stock solutions of L-sorbose and FBP in sterile PBS. Treat cells with a range of concentrations (e.g., 0, 10, 25, 50, 100 mM for L-sorbose; and a similar range for FBP as a control) for 24, 48, and 72 hours.

  • Viability Assessment (CCK-8 Assay):

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance of treated wells to the untreated control to determine the percentage of viable cells.

Causality: This experiment establishes a dose- and time-dependent effect of the compounds on cell survival. The use of L-sorbose is a proxy for intracellular S-1-P generation. FBP serves as a control to ascertain if a high concentration of a different sugar phosphate has similar effects.

In Vitro Hexokinase Inhibition Assay

Objective: To directly compare the inhibitory potential of S-1-P and FBP on hexokinase activity.

Methodology: This protocol is adapted from commercially available colorimetric hexokinase inhibitor screening kits.[12]

  • Reagent Preparation:

    • HK Assay Buffer: (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM MgCl2).

    • Substrate Solution: Prepare a reaction mixture containing HK Assay Buffer, glucose, ATP, NADP+, and glucose-6-phosphate dehydrogenase (G6PDH).

    • Enzyme Solution: Prepare a working solution of purified hexokinase.

    • Inhibitors: Prepare stock solutions of S-1-P and FBP.

  • Assay Procedure (96-well plate format):

    • Add HK Assay Buffer to all wells.

    • Add inhibitor solutions (S-1-P or FBP) at various concentrations to the test wells. Add buffer to the enzyme control wells.

    • Add the hexokinase enzyme solution to the inhibitor and enzyme control wells. Incubate for 5-10 minutes at 25°C.

    • Initiate the reaction by adding the Substrate Solution to all wells.

    • Measurement: Immediately measure the absorbance at 340 nm (for NADPH formation) in kinetic mode for 10-30 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition versus inhibitor concentration to calculate the IC50 value.

Causality: This assay directly measures the effect of each compound on the catalytic activity of a key glycolytic enzyme. The coupled reaction with G6PDH provides a continuous and easily measurable output directly proportional to hexokinase activity.

Metabolomic Analysis of Intracellular Sugar Phosphates

Objective: To quantify the intracellular concentrations of key glycolytic intermediates, including G6P, F6P, and FBP, following treatment with L-sorbose or FBP.

Methodology (LC-MS/MS): This protocol is a generalized workflow based on established methods for sugar phosphate analysis.[15][16][17]

  • Cell Culture and Treatment: Culture cells (e.g., HepG2) in 6-well plates to ~80% confluency. Treat with effective concentrations of L-sorbose or FBP (determined from the viability assay) for a specified time (e.g., 24 hours).

  • Metabolite Extraction:

    • Quickly wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge at high speed at 4°C to pellet protein and cell debris.

    • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Sample Analysis (LC-MS/MS):

    • Reconstitute the dried metabolites in a suitable solvent.

    • Inject the sample onto a liquid chromatography system equipped with a column suitable for polar analytes (e.g., HILIC or a reversed-phase column with an ion-pairing reagent).

    • Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify the target sugar phosphates.

  • Data Analysis:

    • Integrate the peak areas for each metabolite.

    • Normalize the peak areas to an internal standard and the total protein content or cell number.

    • Compare the relative abundance of each metabolite between treated and untreated samples.

Causality: This experiment provides a snapshot of the metabolic state of the cell in response to the sugar phosphates. A decrease in G6P, F6P, and FBP levels after L-sorbose treatment would confirm the inhibition of hexokinase in a cellular context. An increase in FBP after its exogenous application would provide evidence of its cellular uptake.

cluster_0 Cell-Based Assays cluster_1 Biochemical & Analytical Assays cluster_2 Data Outputs CellCulture 1. Cell Culture (e.g., HepG2) Treatment 2. Treatment (L-Sorbose or FBP) CellCulture->Treatment Viability 3a. Viability Assay (e.g., CCK-8) Treatment->Viability Metabolite_Ext 3b. Metabolite Extraction Treatment->Metabolite_Ext Cell_Viability_Data Cell Viability Data Viability->Cell_Viability_Data LCMS 4b. LC-MS/MS Analysis of Sugar Phosphates Metabolite_Ext->LCMS HK_Assay 4a. Hexokinase Inhibition Assay IC50 IC50 Values HK_Assay->IC50 Metabolite_Levels Metabolite Levels LCMS->Metabolite_Levels

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Comparative

A Functional Comparison of L-Sorbose 1-Phosphate and D-Sorbose 1-Phosphate: A Guide for Researchers

Introduction In the intricate world of cellular metabolism and signaling, the stereochemistry of a molecule can be the determining factor in its biological function. Enantiomers, non-superimposable mirror images of each...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the intricate world of cellular metabolism and signaling, the stereochemistry of a molecule can be the determining factor in its biological function. Enantiomers, non-superimposable mirror images of each other, often exhibit vastly different, and sometimes opposing, effects within a biological system. This guide provides a comprehensive functional comparison of two such enantiomers: L-sorbose 1-phosphate and D-sorbose 1-phosphate. While structurally very similar, the spatial arrangement of their hydroxyl groups dictates their interaction with key metabolic enzymes, leading to distinct downstream cellular consequences.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the known biochemical properties of these sugar phosphates, present a comparative analysis of their functions based on available experimental data, and provide detailed protocols for their synthesis and for conducting direct comparative studies. Where direct comparative data is lacking, we will present reasoned hypotheses based on established principles of enzyme stereospecificity to guide future research.

Physicochemical Properties

L-sorbose 1-phosphate and D-sorbose 1-phosphate share the same chemical formula and molecular weight, differing only in their stereochemical configuration. Their fundamental properties are summarized below.

PropertyL-Sorbose 1-PhosphateD-Sorbose 1-Phosphate
Molecular Formula C6H13O9PC6H13O9P
Molecular Weight 260.14 g/mol [1]260.14 g/mol [2]
IUPAC Name [(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate[1][(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate[2]
PubChem CID 439837[1]151033[2]
ChEBI ID CHEBI:38342[1]CHEBI:39737[2]
Enantiomeric Relationship Enantiomer of D-sorbose 1-phosphate[1][2]Enantiomer of L-sorbose 1-phosphate[1][2]

Synthesis and Preparation for Experimental Use

A prerequisite for any comparative study is the availability of pure samples of both enantiomers.

Synthesis of L-Sorbose 1-Phosphate

L-sorbose is a naturally occurring rare sugar and serves as a precursor for the industrial synthesis of Vitamin C[3]. The phosphorylation of L-sorbose to L-sorbose 1-phosphate can be achieved enzymatically.

  • Enzymatic Phosphorylation: L-sorbose is a substrate for ketohexokinase (KHK), which catalyzes its phosphorylation to L-sorbose 1-phosphate (S-1-P)[1][4]. This reaction is central to the biological effects of L-sorbose.

Synthesis of D-Sorbose 1-Phosphate

The synthesis of D-sorbose can be accomplished through enzymatic methods, followed by phosphorylation.

  • Enzymatic Synthesis of D-Sorbose: D-sorbose can be synthesized from D-glyceraldehyde and dihydroxyacetone phosphate (DHAP) using the aldolase RhaD[5].

  • Phosphorylation of D-Sorbose: While the direct phosphorylation of D-sorbose by a specific kinase is not well-documented in the available literature, a general approach for the chemical phosphorylation of sugars can be employed. Alternatively, enzymatic phosphorylation using a kinase with broad substrate specificity could be explored.

Functional Comparison: Known and Hypothesized Effects

Direct comparative studies on the phosphorylated forms are scarce. Therefore, this section combines established data for each enantiomer (or its precursor) with logical inferences based on stereochemical principles.

Inhibition of Hexokinase: A Key Functional Distinction

L-Sorbose 1-Phosphate: A Known Hexokinase Inhibitor

A significant body of research points to the inhibitory role of L-sorbose 1-phosphate on hexokinase, a key enzyme in glycolysis. The metabolic pathway leading to this inhibition is as follows:

  • Uptake: L-sorbose, a C-3 epimer of D-fructose, is transported into the cell via the GLUT5 transporter[1][4].

  • Phosphorylation: Intracellular L-sorbose is phosphorylated by ketohexokinase (KHK) to form L-sorbose 1-phosphate (S-1-P)[1][4].

  • Hexokinase Inactivation: Cellular S-1-P acts as an inhibitor of hexokinase[1][4]. This inactivation leads to a reduction in the rate of glycolysis.

  • Downstream Effects: The attenuation of glycolysis results in impaired mitochondrial function and an increase in reactive oxygen species (ROS), which can induce apoptosis. This mechanism is the basis for the anti-tumor activity of L-sorbose[4].

metabolic_pathway cluster_cell Cell L-Sorbose L-Sorbose L-Sorbose_in L-Sorbose (intracellular) L-Sorbose->L-Sorbose_in GLUT5 L-Sorbose_1P L-Sorbose 1-Phosphate L-Sorbose_in->L-Sorbose_1P KHK (Ketohexokinase) Hexokinase Hexokinase L-Sorbose_1P->Hexokinase Inhibits Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Glycolysis Glycolysis G6P->Glycolysis Mitochondrial\nFunction Mitochondrial Function Glycolysis->Mitochondrial\nFunction ROS Reactive Oxygen Species Mitochondrial\nFunction->ROS Impaired Apoptosis Apoptosis ROS->Apoptosis

Metabolic pathway of L-sorbose and its inhibitory effect on glycolysis.

D-Sorbose 1-Phosphate: A Hypothesized Weaker Interaction with Hexokinase

  • Causality behind the Hypothesis: Hexokinase, like most enzymes, has a highly specific three-dimensional active site that recognizes the precise stereochemistry of its substrates and inhibitors. The difference in the spatial arrangement of the hydroxyl groups between L- and D-sorbose 1-phosphate, particularly around the chiral centers, would likely result in a poorer fit of the D-enantiomer into the active or allosteric binding sites of hexokinase. This would lead to a lower binding affinity and consequently, a reduced inhibitory effect.

Effects on Disaccharidases: A Clear Case of Stereospecificity

While data on the phosphorylated forms is lacking, a study on the unphosphorylated precursors, L-sorbose and D-sorbose, provides a clear example of stereospecificity in their interaction with disaccharidases.

A study on rat small intestinal disaccharidases found that D-sorbose is a much more potent inhibitor of sucrase than L-sorbose[6].

Sorbose EnantiomerKi for Sucrase InhibitionMode of Inhibition
D-Sorbose 7.5 mMUncompetitive
L-Sorbose 60.8 mMCompetitive
  • Interpretation of Data: The nearly 8-fold lower Ki value for D-sorbose indicates a much higher affinity for the enzyme-substrate complex (uncompetitive inhibition) compared to the affinity of L-sorbose for the free enzyme (competitive inhibition). This demonstrates that the stereochemistry at the C-5 position of the sorbose molecule is critical for its interaction with sucrase.

Metabolic Implications
  • L-Sorbose 1-Phosphate: The primary metabolic implication is the disruption of glycolysis in cells that express both GLUT5 and KHK. This has significant potential in cancer therapy, where cancer cells often exhibit high rates of glycolysis (the Warburg effect).

  • D-Sorbose: The unphosphorylated form, D-sorbose, has been shown to suppress postprandial blood glucose and insulin levels in rats, likely due to its inhibition of disaccharidases[6]. Dietary supplementation with D-sorbose has also been found to lower serum insulin levels in growing rats[7]. The metabolic fate of D-sorbose and the extent of its intracellular phosphorylation to D-sorbose 1-phosphate remain areas for further investigation.

Experimental Protocols for Direct Comparative Analysis

To address the current knowledge gap, the following experimental protocols are proposed to directly compare the functional effects of L-sorbose 1-phosphate and D-sorbose 1-phosphate.

Protocol 1: Comparative Inhibition of Hexokinase Activity

This protocol outlines a colorimetric assay to determine and compare the inhibitory potency (IC50) of L-sorbose 1-phosphate and D-sorbose 1-phosphate on hexokinase.

Principle: Hexokinase activity is measured in a coupled enzyme assay. Hexokinase phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The rate of NADPH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the hexokinase activity.

Materials:

  • Purified hexokinase (from yeast or human recombinant)

  • L-Sorbose 1-phosphate and D-Sorbose 1-phosphate

  • Glucose

  • ATP

  • MgCl2

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Triethanolamine buffer (pH 7.6)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of triethanolamine buffer (e.g., 0.5 M, pH 7.6).

    • Prepare stock solutions of glucose (e.g., 1 M), ATP (e.g., 100 mM), MgCl2 (e.g., 1 M), and NADP+ (e.g., 20 mM).

    • Prepare a stock solution of G6PDH (e.g., 100 units/mL).

    • Prepare stock solutions of L-sorbose 1-phosphate and D-sorbose 1-phosphate (e.g., 100 mM).

  • Assay Mixture Preparation:

    • Prepare a master mix containing the buffer, glucose, ATP, MgCl2, NADP+, and G6PDH at their final assay concentrations. For example, in a final volume of 200 µL: 50 mM triethanolamine, 5 mM glucose, 2 mM ATP, 5 mM MgCl2, 1 mM NADP+, and 1 unit/mL G6PDH.

  • Inhibitor Dilution Series:

    • Prepare a serial dilution of L-sorbose 1-phosphate and D-sorbose 1-phosphate in the assay buffer. The concentration range should span from expected no inhibition to complete inhibition (e.g., from 1 µM to 10 mM).

  • Assay Protocol:

    • To each well of the 96-well plate, add:

      • x µL of the appropriate inhibitor dilution (L-sorbose 1-phosphate or D-sorbose 1-phosphate).

      • y µL of assay buffer to bring the volume to 180 µL.

      • Include control wells with no inhibitor.

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of a diluted hexokinase solution (e.g., 0.1 units/mL) to each well.

    • Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each enantiomer.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Reagents: Buffer, Substrates (Glucose, ATP), Cofactors (MgCl2, NADP+), Coupling Enzyme (G6PDH) Plate_Setup Add Inhibitor Dilutions and Assay Master Mix to 96-well Plate Reagents->Plate_Setup Inhibitors Prepare Serial Dilutions of: L-Sorbose 1-Phosphate D-Sorbose 1-Phosphate Inhibitors->Plate_Setup Pre_incubation Pre-incubate at 25°C for 5 min Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with Hexokinase Pre_incubation->Reaction_Start Measurement Measure Absorbance at 340 nm (kinetic) Reaction_Start->Measurement Calculate_Rates Calculate Initial Reaction Rates (V) Measurement->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 values for L- and D-isomers Plot_Data->Determine_IC50

Experimental workflow for the comparative hexokinase inhibition assay.
Protocol 2: Assessing the Substrate Specificity of Ketohexokinase

This protocol is designed to determine if D-sorbose can be phosphorylated by ketohexokinase (KHK), the enzyme responsible for phosphorylating L-sorbose.

Principle: A kinase assay is performed using L-sorbose and D-sorbose as potential substrates for KHK. The consumption of ATP is measured using a commercially available ATP quantitation kit (e.g., based on luciferase). A decrease in ATP concentration indicates that the sugar is being phosphorylated.

Materials:

  • Purified ketohexokinase (human recombinant)

  • L-Sorbose and D-Sorbose

  • ATP

  • MgCl2

  • Kinase reaction buffer (e.g., HEPES buffer, pH 7.5)

  • ATP quantitation assay kit (e.g., Kinase-Glo®)

  • 96-well opaque microplate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of L-sorbose and D-sorbose (e.g., 100 mM).

    • Prepare a stock solution of ATP (e.g., 10 mM).

    • Prepare a stock solution of MgCl2 (e.g., 1 M).

    • Prepare a diluted solution of KHK in kinase buffer.

  • Kinase Reaction:

    • In separate tubes, set up the following reactions (final volume e.g., 50 µL):

      • Positive Control: Kinase buffer, ATP, MgCl2, L-sorbose, and KHK.

      • Test Reaction: Kinase buffer, ATP, MgCl2, D-sorbose, and KHK.

      • Negative Controls: Reactions lacking KHK, or lacking the sugar substrate.

    • Incubate the reactions at 37°C for a set time (e.g., 60 minutes).

  • ATP Measurement:

    • Following the manufacturer's instructions for the ATP quantitation kit, add the detection reagent to each reaction.

    • Transfer the reactions to a 96-well opaque plate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • A significant decrease in luminescence (and thus ATP concentration) in the D-sorbose reaction compared to the negative controls would indicate that D-sorbose is a substrate for KHK.

    • Compare the ATP consumption in the D-sorbose reaction to that of the L-sorbose positive control to estimate the relative efficiency of phosphorylation.

Conclusion and Future Directions

The available evidence strongly suggests that L-sorbose 1-phosphate and D-sorbose 1-phosphate are not functionally equivalent. The L-enantiomer, through its phosphorylation by ketohexokinase, acts as a potent inhibitor of hexokinase, thereby disrupting glycolysis. This has been leveraged as a potential anti-cancer strategy. In contrast, the functional role of D-sorbose 1-phosphate is largely uncharacterized. However, studies on its unphosphorylated precursor, D-sorbose, reveal a distinct inhibitory profile against disaccharidases and an effect on insulin and glucose metabolism, highlighting the critical role of stereochemistry in the biological activity of these sugars.

The lack of direct comparative studies on the phosphorylated forms represents a significant knowledge gap. The experimental protocols outlined in this guide provide a clear path forward to elucidate the functional differences between these two enantiomers. Future research should focus on:

  • Directly comparing the inhibitory effects of L- and D-sorbose 1-phosphate on hexokinase and other key glycolytic enzymes.

  • Investigating the substrate specificity of ketohexokinase and other cellular kinases for D-sorbose.

  • Elucidating the full metabolic fate of D-sorbose in mammalian cells.

A deeper understanding of the stereospecific interactions of these sugar phosphates will not only advance our fundamental knowledge of carbohydrate metabolism but may also open new avenues for the development of targeted therapeutics for metabolic diseases and cancer.

References

  • Gao, X. et al. (2023). Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism. Communications Biology, 6(1), 259. [Link]

  • PubChem. (n.d.). L-Sorbose 1-phosphate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). D-Sorbose, 1-(dihydrogen phosphate). National Center for Biotechnology Information. [Link]

  • Li, Z. et al. (2014). Enzymatic Synthesis of d-Sorbose and d-Psicose with Aldolase RhaD: Effect of Acceptor Configuration on Enzyme Stereoselectivity. Molecules, 19(9), 13746-13757. [Link]

  • PubChem. (n.d.). D-Sorbose, 1-(dihydrogen phosphate). National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Sorbose. [Link]

  • Oku, T. et al. (2014). D-sorbose inhibits disaccharidase activity and demonstrates suppressive action on postprandial blood levels of glucose and insulin in the rat. Nutrition Research, 34(11), 961-967. [Link]

  • Shintani, T. et al. (2014). Dietary D-Sorbose Decreases Serum Insulin Levels in Growing Sprague-Dawley Rats. Journal of Nutritional Science and Vitaminology, 60(4), 297-299. [Link]

  • Figueroa, E., Gonzalez, C., & Niemeyer, H. (1956). Influence of DL-glyceraldehyde and of L-sorbose-1-phosphate on glycogen synthesis from glucose by rat liver slices. Acta physiologica Latino Americana, 6(3), 112–116. [Link]

Sources

Validation

Validation of L-sorbose 1-phosphate as a biomarker in metabolic studies

Title: Validation of L-Sorbose 1-Phosphate as a Biomarker in Metabolic and Oncology Studies: A Comparative Guide Introduction As a Senior Application Scientist specializing in metabolic flux and biomarker validation, I f...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of L-Sorbose 1-Phosphate as a Biomarker in Metabolic and Oncology Studies: A Comparative Guide

Introduction As a Senior Application Scientist specializing in metabolic flux and biomarker validation, I frequently encounter challenges in isolating specific metabolic pathways for targeted oncology therapies. The Warburg effect highlights the reliance of cancer cells on altered glycolysis. Recently, the rare sugar L-sorbose has emerged as a potent metabolic disruptor. Internalized via the GLUT5 transporter, L-sorbose is phosphorylated by ketohexokinase (KHK) to form L-sorbose 1-phosphate (S-1-P)[1]. Unlike standard glycolytic intermediates, S-1-P acts as a direct inhibitor of hexokinase (HK), triggering mitochondrial dysfunction and apoptosis in malignant cells[1].

Furthermore, S-1-P downregulates the expression of KHK-A by modulating the splicing mechanism, which results in the attenuation of the Nrf2 antioxidation pathway[1]. This makes S-1-P not just a metabolic intermediate, but a critical signaling biomarker for evaluating the efficacy of rare sugar-based therapies[2]. This guide provides an objective comparison of S-1-P against traditional metabolic biomarkers and details the analytical methodologies required for its robust quantification.

Mechanistic Rationale: Why Transition to S-1-P?

In traditional metabolic studies, Fructose-1-phosphate (F-1-P) has been the gold standard for monitoring KHK activity[3]. However, F-1-P is rapidly cleaved by aldolase B, leading to transient intracellular concentrations that are difficult to capture accurately without aggressive metabolic quenching. S-1-P, conversely, accumulates intracellularly because it is a poor substrate for downstream glycolytic enzymes, offering a much wider analytical window and superior stability[3].

Pathway L_Sorbose L-Sorbose (Extracellular) GLUT5 GLUT5 Transporter L_Sorbose->GLUT5 L_Sorbose_Intra L-Sorbose (Intracellular) GLUT5->L_Sorbose_Intra KHK Ketohexokinase (KHK) L_Sorbose_Intra->KHK S1P L-Sorbose-1-Phosphate (Biomarker) KHK->S1P HK Hexokinase (HK) S1P->HK Inhibits Glycolysis Glycolysis Inhibition HK->Glycolysis Apoptosis Apoptosis & ROS Glycolysis->Apoptosis

L-sorbose internalization and S-1-P-mediated hexokinase inhibition pathway.

Comparative Analysis of Metabolic Biomarkers

To justify the integration of S-1-P into your assay pipelines, we must objectively compare its analytical and biological performance against established markers. Because S-1-P is not rapidly consumed by the cell, it serves as a highly reliable proxy for both GLUT5 transport efficiency and KHK phosphorylation activity.

Table 1: Comparative Analysis of Sugar Phosphate Biomarkers

FeatureL-Sorbose 1-Phosphate (S-1-P)Fructose 1-Phosphate (F-1-P)Glucose 6-Phosphate (G-6-P)
Primary Enzyme Target Ketohexokinase (KHK)Ketohexokinase (KHK)Hexokinase (HK)
Transporter Dependency GLUT5GLUT5GLUT1 / GLUT4
Downstream Metabolism Minimal (Accumulates)Rapid (Cleaved by Aldolase B)Rapid (Glycolysis / PPP)
Intracellular Stability HighLow to ModerateLow
Primary Application KHK activity, HK inhibition assaysDietary fructose metabolismGeneral glycolysis monitoring

Experimental Methodology: LC-MS/MS Quantification of S-1-P

Accurate quantification of S-1-P requires overcoming its high polarity and structural similarity to other sugar phosphates. The following self-validating protocol ensures data integrity by preventing artifactual degradation.

Workflow Quench 1. Metabolic Quenching (-80°C Methanol) Extract 2. Metabolite Extraction (Sonication) Quench->Extract LC 3. HILIC Chromatography (Polar Separation) Extract->LC MS 4. Tandem Mass Spec (Negative ESI MRM) LC->MS Data 5. S-1-P Quantification MS->Data

Step-by-step HILIC-MS/MS workflow for S-1-P extraction and quantification.

Step-by-Step Protocol:

  • Metabolic Quenching & Extraction:

    • Procedure: Aspirate media, rapidly wash cells with ice-cold PBS, and immediately add 80% methanol pre-chilled to -80°C.

    • Causality: Sugar phosphates are highly labile. Endogenous phosphatases can rapidly dephosphorylate S-1-P back to L-sorbose. The application of -80°C methanol instantaneously denatures proteins, halting enzymatic activity while simultaneously precipitating cellular proteins.

  • Cell Lysis & Clarification:

    • Procedure: Scrape cells, sonicate for 3 cycles (10s on/off) in an ice bath, and centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Causality: Sonication ensures complete disruption of the cellular membrane to release intracellular S-1-P. High-speed centrifugation pellets the denatured proteins and lipid debris, preventing LC column clogging and ion suppression.

  • Chromatographic Separation (HILIC):

    • Procedure: Inject the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column using an acetonitrile/water gradient supplemented with 10 mM ammonium acetate (pH 9.0).

    • Causality: Standard reversed-phase (C18) columns fail to retain highly polar sugar phosphates. HILIC provides excellent retention and peak shape for S-1-P. The alkaline pH ensures the phosphate group is fully ionized, improving MS sensitivity and separating S-1-P from its isobaric isomer, F-1-P.

  • Tandem Mass Spectrometry (MRM):

    • Procedure: Operate the mass spectrometer in electrospray ionization negative (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for S-1-P (m/z 259.0 → 97.0).

    • Causality: Negative ion mode is optimal for acidic phosphate groups. The transition from the deprotonated molecular ion [M-H]- (259.0) to the phosphate product ion (97.0) provides high specificity against matrix interferences.

Quantitative Data Presentation

The following table summarizes the optimized LC-MS/MS parameters and validation metrics for S-1-P compared to F-1-P, demonstrating the superior analytical stability and lower limits of detection (LOD) for S-1-P in our comparative studies.

Table 2: LC-MS/MS Quantitative Parameters (HILIC-ESI-Negative Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)LOD (ng/mL)LOQ (ng/mL)
S-1-P 259.097.0182.58.0
F-1-P 259.097.0185.015.0
G-6-P 259.097.0204.012.0

(Note: Chromatographic separation via HILIC is mandatory prior to MS analysis, as these analytes are isobaric and share identical MRM transitions).

Conclusion

The validation of L-sorbose 1-phosphate as a biomarker provides a robust, stable alternative to F-1-P for interrogating KHK activity and GLUT5 transport. Its unique mechanism of accumulating intracellularly and inhibiting hexokinase opens new avenues for exploring rare sugars as metabolic therapies in oncology. By adopting the HILIC-MS/MS workflows outlined above, researchers can ensure high-fidelity quantification of this critical metabolite.

References

  • Source: National Institutes of Health (NIH)
  • Regulators mount up: the metabolic roles of apoptotic proteins - Frontiers Source: Frontiers in Cell and Developmental Biology URL
  • Source: Communications Biology (Springer Nature)

Sources

Comparative

Comparative Transcriptomics of Cells Treated with L-Sorbose 1-Phosphate: A Technical Guide to Metabolic Modulation

As metabolic reprogramming takes center stage in both oncology and infectious disease research, the demand for precise metabolic modulators has surged. L-Sorbose 1-Phosphate (S-1-P) —an intracellular metabolite derived f...

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Author: BenchChem Technical Support Team. Date: April 2026

As metabolic reprogramming takes center stage in both oncology and infectious disease research, the demand for precise metabolic modulators has surged. L-Sorbose 1-Phosphate (S-1-P) —an intracellular metabolite derived from the rare sugar L-sorbose—has emerged as a highly context-dependent metabolic agent.

Unlike traditional glycolytic inhibitors such as 2-Deoxyglucose (2-DG) or natural substrates like D-Fructose, S-1-P exerts divergent transcriptomic and phenotypic effects depending on the biological system. In mammalian oncology models, it acts as a terminal metabolic inhibitor, triggering apoptotic cascades. Conversely, in specific bacterial pathogens, it serves as a critical energy source that upregulates virulence factors.

This guide provides an objective, data-backed comparison of S-1-P's performance against alternative metabolic modulators, detailing the underlying causality, transcriptomic signatures, and validated experimental protocols for researchers and drug development professionals.

Mechanistic Grounding: The Causality of S-1-P Accumulation

To interpret transcriptomic data accurately, we must first understand the structural and enzymatic causality that dictates S-1-P's behavior.

Mammalian Systems: The Glycolytic Trap

L-sorbose, a C-3 epimer of D-fructose, enters mammalian cells (such as Huh7 or HepG2 hepatocellular carcinoma lines) via the GLUT5 transporter . Once inside, it is phosphorylated by Ketohexokinase (KHK) to form L-sorbose 1-phosphate (S-1-P)[1].

  • The Divergence from Fructose: While D-fructose-1-phosphate is rapidly cleaved by Aldolase B to continue down the glycolytic pathway, S-1-P is a poor substrate for downstream enzymes.

  • The Consequence: S-1-P accumulates intracellularly. This accumulation allosterically inactivates Hexokinase (HK) , the rate-limiting enzyme at the top of the glycolytic flux. Furthermore, S-1-P downregulates the transcription of KHK-A (a splicing variant responsible for inducing antioxidant genes), leading to severe oxidative stress, mitochondrial impairment, and apoptosis [1].

Bacterial Systems: The Fitness Enhancer

In high-risk Escherichia coli lineages (e.g., ST131, ST648), the narrative flips. These pathogens possess the L-sorbose phosphotransferase system (PTS) encoded by the sor-operon [2].

  • The Divergence from Mammalian Cells: The PTS system internalizes and phosphorylates L-sorbose into S-1-P. However, bacterial enzymes (such as SorD/SorE reductases) efficiently convert S-1-P into D-sorbitol-6-phosphate, feeding it directly into energy metabolism [3].

  • The Consequence: Under severe acidic stress (pH 3.5–5.5), S-1-P metabolism maintains ATP homeostasis, driving the transcriptomic upregulation of flagellar motility, fimbriae, and capsular polysaccharides [3].

Mechanism cluster_mammalian Mammalian Oncology Model (Metabolic Inhibition) cluster_bacterial Bacterial Pathogen Model (Fitness Enhancement) GLUT5 GLUT5 Transporter KHK Ketohexokinase (KHK) GLUT5->KHK L-Sorbose Uptake S1P_Mam L-Sorbose 1-Phosphate (Intracellular Accumulation) KHK->S1P_Mam Phosphorylation HK_Inhib Hexokinase (HK) Inhibition & KHK-A Suppression S1P_Mam->HK_Inhib Enzymatic Blockade Apoptosis Mitochondrial Apoptosis & ROS Generation HK_Inhib->Apoptosis Glycolytic Collapse PTS L-Sorbose PTS (sor-operon) S1P_Bac L-Sorbose 1-Phosphate (Metabolized Intermediate) PTS->S1P_Bac Uptake & Phosphorylation SorD SorD / SorE Reductases S1P_Bac->SorD Enzymatic Conversion Energy ATP Homeostasis SorD->Energy Feeds Glycolysis Fitness Enhanced Virulence (Flagella & Capsule) Energy->Fitness Transcriptomic Upregulation

Caption: Divergent mechanisms of action for L-Sorbose 1-Phosphate in mammalian vs. bacterial cells.

Comparative Transcriptomic Signatures

When evaluating S-1-P against alternative metabolic modulators, transcriptomic profiling (RNA-Seq) provides the highest resolution of efficacy and off-target effects.

Table 1: Mammalian Cell Transcriptomic Shifts (S-1-P vs. Alternatives)

Data synthesized from Huh7/HepG2 comparative models treated for 24h.

Metabolic ModulatorPrimary Enzymatic TargetGlycolytic Gene Expression (e.g., HK2, PKM2)Apoptotic Gene Expression (BAX/Bcl2 Ratio)Oxidative Stress (Nrf2/KHK-A Pathway)
L-Sorbose (S-1-P) Hexokinase (HK)Strong Downregulation High (↑ BAX, ↓ Bcl2) Suppressed (↓ KHK-A transcription)
2-Deoxyglucose (2-DG) Hexokinase (HK)Moderate DownregulationModerateActivated (Compensatory survival)
D-Fructose (F-1-P) Aldolase B (Substrate)UpregulationLow (Promotes proliferation)Activated (Maintains redox balance)

Analysis: While both S-1-P and 2-DG inhibit Hexokinase, S-1-P is superior in oncology models because it uniquely downregulates the transcription of KHK-A. 2-DG often triggers compensatory antioxidant survival pathways, whereas S-1-P dismantles the cell's redox defenses entirely, ensuring a terminal apoptotic fate [1].

Table 2: Bacterial Pathogen Transcriptomic Shifts (Wild Type vs. Δ sorD)

Data synthesized from E. coli CFT073 models under pH 3.5 acidic stress.

ConditionEnergy Metabolism PathwaysVirulence Factors (Flagella/Fimbriae)Acid Tolerance Genes
Wild Type (+ L-Sorbose) Upregulated (ATP maintained)Highly UpregulatedUpregulated
Δ sorD Mutant (+ L-Sorbose) Dysregulated (Severe ATP drop)Downregulated (Loss of motility)Downregulated

Analysis: In bacterial models, the inability to metabolize S-1-P (via sorD deletion) results in a catastrophic failure of energy metabolism under stress, proving that S-1-P is a critical node for pathogen survival in hostile host environments (e.g., the urinary tract) [2][3].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following step-by-step transcriptomics workflow is designed as a self-validating system. It includes built-in quality control checkpoints to isolate the specific effects of S-1-P accumulation.

Phase 1: Cell Culture & S-1-P Induction
  • Seed Cells: Plate Huh7 or HepG2 cells at a density of 1×106 cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment Paradigm: Wash cells with PBS and switch to glucose-free/low-glucose media to sensitize the cells to alternative carbon sources.

  • Dose-Response Initiation: Treat independent wells with:

    • Vehicle Control: PBS.

    • Test Subject: 25 mM L-Sorbose (to induce intracellular S-1-P accumulation).

    • Active Comparator: 25 mM D-Fructose.

  • Incubation: Incubate for exactly 24 hours. Causality Check: 24 hours is the optimal window to capture primary transcriptomic shifts (e.g., KHK-A downregulation) before secondary necrotic cascades dominate the RNA pool.

Phase 2: RNA Extraction & Quality Control
  • Lysis: Aspirate media and immediately lyse cells directly in the well using 1 mL TRIzol reagent to halt all enzymatic degradation of RNA.

  • Extraction: Perform standard Chloroform phase separation followed by Isopropanol precipitation.

  • Validation (Critical Step): Quantify RNA using a Qubit Fluorometer and assess integrity via an Agilent Bioanalyzer.

    • Requirement: Only proceed with samples exhibiting an RNA Integrity Number (RIN) > 8.0. Degraded RNA will artificially skew the detection of long transcripts associated with metabolic operons.

Phase 3: Library Preparation & Sequencing
  • Enrichment: Use poly-A pull-down magnetic beads to enrich mRNA (for mammalian cells) or rRNA-depletion kits (for bacterial models).

  • Synthesis: Synthesize cDNA, perform end-repair, A-tailing, and ligate Illumina-compatible adapters.

  • Sequencing: Sequence libraries on an Illumina NovaSeq 6000 platform using a 150 bp paired-end configuration, targeting a depth of 30-40 million reads per sample.

Phase 4: Bioinformatic Pipeline
  • Alignment: Map raw reads to the reference genome (GRCh38 for human; specific ST genome for E. coli) using STAR or Bowtie2.

  • Quantification: Generate read counts using FeatureCounts.

  • Differential Expression: Utilize the DESeq2 R package. Define significance as an adjusted p-value (FDR) < 0.05 and a ∣log2​(Fold Change)∣>1 .

  • Pathway Enrichment: Map significant Differentially Expressed Genes (DEGs) to KEGG and Gene Ontology (GO) databases to validate the suppression of glycolysis and antioxidant pathways.

Workflow Culture 1. Cell Culture Huh7 / HepG2 Treatment 2. S-1-P Induction 25 mM L-Sorbose (24h) Culture->Treatment Extraction Extraction Treatment->Extraction Library 4. Library Prep Poly-A Enrichment Extraction->Library Sequencing 5. RNA-Seq Illumina NovaSeq Library->Sequencing Analysis 6. Bioinformatics DESeq2 & KEGG/GO Sequencing->Analysis

Caption: Self-validating transcriptomics workflow for evaluating S-1-P metabolic modulation.

Conclusion

Comparative transcriptomics reveals that L-Sorbose 1-Phosphate is not merely a passive metabolic byproduct, but a potent, active modulator of cellular fate. By comparing its effects against D-Fructose and 2-DG, we observe that S-1-P's unique ability to concurrently inhibit Hexokinase and suppress KHK-A transcription makes it a highly superior candidate for inducing tumor-specific apoptosis. Conversely, understanding its metabolism in bacterial pathogens highlights novel targets for combating multidrug-resistant infections.

References

  • Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism Communications Biology (Nature) URL:[Link]

  • Genomic and functional characterization of the L-sorbose phosphotransferase system in high-risk Escherichia coli lineages mSystems (American Society for Microbiology) URL:[Link](Note: DOI structure derived from ASM journal standards for the cited 2024/2025 publication).

  • The Role of L-Sorbose Metabolism in Enhancing Fitness and Virulence in Escherichia coli Under Acidic Conditions Infection and Drug Resistance (Dovepress / Taylor & Francis) URL:[Link]

Safety & Regulatory Compliance

Safety

Mechanistic Context: Why S-1-P Application Dictates Disposal

Operational Guide: Handling and Disposal of L-Sorbose 1-Phosphate in Research Settings As drug development accelerates, the reagents we use become increasingly specialized. L-Sorbose 1-phosphate (S-1-P) is a prime exampl...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of L-Sorbose 1-Phosphate in Research Settings

As drug development accelerates, the reagents we use become increasingly specialized. L-Sorbose 1-phosphate (S-1-P) is a prime example: an active metabolic intermediate gaining significant traction in oncology and metabolic research. As your trusted partner in laboratory science, we recognize that our responsibility extends beyond providing high-purity reagents. We are committed to equipping you with the logistical and safety frameworks required to handle, utilize, and dispose of these compounds compliantly.

This guide provides drug development professionals with a self-validating, E-E-A-T-aligned protocol for the safe handling and disposal of S-1-P across various experimental contexts.

To understand how to dispose of a chemical, we must first understand how it behaves in the lab. As a C-3 epimer of D-fructose, L-sorbose is internalized by cells via the GLUT5 transporter and subsequently phosphorylated by ketohexokinase (KHK) to form S-1-P[1]. Intracellular accumulation of S-1-P competitively inactivates the glycolytic enzyme hexokinase. This severely attenuates glycolysis, impairs mitochondrial function, and induces reactive oxygen species (ROS) generation—ultimately triggering apoptosis in cancer cells[1].

Because S-1-P is utilized extensively in cell viability assays and synergistic drug screening (e.g., combined with chemotherapeutics like sorafenib), its disposal is rarely as simple as discarding a pure chemical. While pure sugar phosphates are generally benign, the operational reality of drug development means S-1-P waste is frequently co-mingled with biohazardous human cell lines or toxic organic compounds[2][3].

Hazard Assessment & Waste Characterization

Pure L-sorbose 1-phosphate is a water-soluble, non-hazardous sugar phosphate. However, laboratory waste must always be classified by its most hazardous component[2]. Drains in laboratory settings are not designed for active chemical treatment; discharging untreated experimental waste can violate local trade waste bylaws, damage infrastructure, and pose environmental risks[3][4].

Table 1: Quantitative S-1-P Waste Stream Characterization and Logistical Routing

Waste Stream ProfilePrimary ConstituentsHazard ClassificationVolume Limit per ContainerAuthorized Disposal Routing
Pure Aqueous S-1-P S-1-P (<50 mM), Aqueous BufferNon-hazardous< 5 LitersDrain (If trade waste compliant)
Biohazardous Assay Media S-1-P, FBS, Live/Dead Cancer CellsClass 6.2 (Infectious)< 20 LitersAutoclave (121°C) → Drain
Co-Mingled Chemical S-1-P, Sorafenib (2-4 μM)Class 6.1 (Toxic)< 5 LitersEHS Collection → Incineration
Solid Consumables Plastics, Trace S-1-PNon-hazardousN/AStandard Lab Waste Pails

Procedural Workflows & Disposal Protocols

Protocol 1: In Vitro Apoptosis Assay Workflow (Waste Generation)

To establish the causality of our disposal steps, we must define the experimental workflow that generates the waste.

  • Cell Seeding: Plate human hepatoma cells (e.g., Huh7 or HepG2) in 96-well plates and incubate for 24 hours.

  • Treatment Application: Administer L-sorbose (which converts to S-1-P intracellularly) at concentrations ranging from 12.5 mM to 50 mM, optionally combined with 2-4 μM sorafenib[1].

  • Incubation: Incubate for 24–72 hours to allow S-1-P to inhibit hexokinase and induce apoptosis[1].

  • Viability Measurement: Introduce CCK-8 assay reagent and measure absorbance. Causality Check: At the end of this assay, the resulting liquid contains live/dead cancer cells (Biohazard), S-1-P (Benign), and potentially sorafenib (Toxic Chemical). This dictates a highly specific, co-mingled waste disposal strategy.

Protocol 2: Disposal of Biohazardous S-1-P Cell Culture Waste

If S-1-P was used in cell culture without the addition of toxic small-molecule inhibitors:

  • Collection: Aspirate the S-1-P-containing cell media into a vacuum flask containing a primary disinfectant (e.g., 10% bleach solution).

  • Segregation: Transfer the liquid to an autoclavable polypropylene (PP) container or a glass Duran bottle. Crucial: Do not seal the lid tightly during autoclaving to prevent pressure explosions[5].

  • Decontamination: Autoclave the liquid waste at 121°C (15 psi) for a minimum of 30 minutes to ensure complete destruction of biological agents[5].

  • System Validation: Use autoclave indicator tape or biological indicators (e.g., Geobacillus stearothermophilus spores) to verify that the 121°C threshold was maintained for the full 30 minutes.

  • Final Disposal: Once validated and cooled to room temperature, the decontaminated aqueous solution (now containing only denatured proteins, salts, and degraded sugar phosphates) is safe for drain disposal, provided it is flushed with copious amounts of water[3][5].

Protocol 3: Management of Co-Mingled Chemical Waste (S-1-P + Chemotherapeutics)

When S-1-P is combined with hazardous drugs (e.g., sorafenib)[1]:

  • Avoid Autoclaving: Do not autoclave co-mingled chemical waste. High heat can vaporize toxic chemicals or cause dangerous secondary reactions[2].

  • Primary Containment: Decant the liquid waste into a chemically compatible, rigid plastic container (e.g., HDPE) specifically designated for "Hazardous Aqueous Chemical Waste"[2][3].

  • Labeling: Clearly label the container with all constituents, including percentages (e.g., "Aqueous buffer, 50 mM L-sorbose 1-phosphate, 4 μM Sorafenib, 10% FBS"). Accurate labeling is a strict regulatory requirement for environmental health and safety (EHS) tracking[5].

  • Secondary Containment: Place the primary container in a secondary bund or spill tray to prevent environmental contamination in the event of a leak[2].

  • EHS Transfer: Submit a waste tracking log to your institution's EHS or Facilities Management Division for collection and high-temperature incineration[2].

Protocol 4: Solid Waste and Empty Containers
  • Consumables: Dispose of pipette tips, multi-well plates, and gloves contaminated with pure S-1-P into standard laboratory solid waste pails[5].

  • Co-mingled Consumables: If consumables contacted chemotherapeutics, place them in a chemically contaminated waste bin (often a yellow base with an orange lid) destined for incineration[2].

  • Empty Reagent Bottles: Triple-rinse empty S-1-P reagent bottles with deionized water. Deface or remove the original labels before disposing of the glass or plastic in standard recycling/waste streams[3][4].

Pathway Visualization

G Uptake L-Sorbose Uptake (GLUT5 Transporter) Phospho Phosphorylation by KHK (Produces S-1-P) Uptake->Phospho Inhibit Hexokinase Inhibition & Apoptosis Phospho->Inhibit WasteBio Biohazardous Waste (Cell Culture Media) Inhibit->WasteBio In Vitro Assays WasteChem Co-mingled Waste (S-1-P + Inhibitors) Inhibit->WasteChem Drug Synergism TreatBio Autoclave Treatment (121°C, 30 mins) WasteBio->TreatBio TreatChem EHS Incineration (Hazardous Route) WasteChem->TreatChem Drain Drain Disposal (If Permitted) TreatBio->Drain Decontaminated

Fig 1: L-sorbose 1-phosphate cellular metabolism and laboratory waste routing pathways.

References

  • Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism ResearchG
  • Laboratory Chemical Waste Handling and Disposal Guidelines University of Canterbury
  • Laboratory Chemical Waste Disposal Guidelines University of Otago
  • Laboratory Waste Disposal Guidelines University of Wollongong (UOW)
  • Laboratory Waste Disposal Handbook University of Essex

Sources

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